5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine
Description
Properties
IUPAC Name |
5-(3-fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4O/c8-5-3-10-2-1-4(5)6-11-7(9)12-13-6/h1-3H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJUGODSOSAZJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=NC(=NO2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and potential applications of the novel heterocyclic compound, 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine. This molecule integrates two key pharmacophores: the fluoropyridine motif, known to enhance metabolic stability and binding affinity in drug candidates, and the 1,2,4-oxadiazole ring, a versatile bioisostere for amide and ester groups with a wide range of biological activities.[1][2] This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, offering insights into its synthesis, potential physicochemical and spectral characteristics, and exploring its prospective therapeutic relevance.
Introduction: The Rationale for a Fluoropyridine-Substituted 1,2,4-Oxadiazole
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties.[3][4] The 3-fluoropyridine scaffold, in particular, can influence pKa, lipophilicity, and metabolic stability, making it an attractive component for novel therapeutic agents.[3] The 1,2,4-oxadiazole ring is a five-membered heterocycle recognized for its ability to act as a bioisosteric replacement for amide and ester functionalities, often leading to improved oral bioavailability and metabolic profiles.[1][5] The 3-amino substitution on the 1,2,4-oxadiazole ring provides a crucial vector for further chemical modification and can participate in key hydrogen bonding interactions with biological targets.[6]
The combination of these two moieties in This compound (Figure 1) presents a compelling scaffold for the development of new chemical entities with potential applications in a range of therapeutic areas.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 3-Fluoropyridine-4-carboxamidoxime
The initial and crucial step is the conversion of a nitrile to an amidoxime.
Protocol:
-
Dissolution: 3-Fluoropyridine-4-carbonitrile is dissolved in a suitable protic solvent, such as ethanol or methanol.
-
Addition of Reagents: An aqueous solution of hydroxylamine hydrochloride and a base (e.g., triethylamine or sodium carbonate) are added to the solution. The base is essential to neutralize the HCl salt of hydroxylamine.
-
Reaction: The mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then triturated with water to precipitate the amidoxime, which can be collected by filtration and dried.
Step 2: Cyclization to form this compound
The formation of the 3-amino-1,2,4-oxadiazole ring can be achieved through the reaction of the amidoxime with cyanogen bromide.
Protocol:
-
Suspension: The synthesized 3-fluoropyridine-4-carboxamidoxime is suspended in a suitable solvent, such as a mixture of water and a water-miscible organic solvent like ethanol or dioxane.
-
Addition of Cyanogen Bromide: A solution of cyanogen bromide in the same solvent system is added dropwise to the suspension at room temperature.
-
pH Adjustment: The reaction mixture is maintained at a slightly basic pH through the addition of a base like sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Reaction and Isolation: The reaction is stirred at room temperature until completion (monitored by TLC). The product, being sparingly soluble, often precipitates out of the reaction mixture and can be isolated by filtration, followed by washing with water and a suitable organic solvent to remove impurities.
Physicochemical and Spectroscopic Properties (Predicted)
As no experimental data is currently available for this specific compound, the following properties are predicted based on its structural features and data from analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C7H5FN4O | - |
| Molecular Weight | 180.14 g/mol | - |
| CAS Number | 1490982-51-8 | [8] |
| Appearance | White to off-white crystalline solid | Typical for small, aromatic heterocyclic compounds. |
| Melting Point | 150 - 250 °C | The presence of aromatic rings and the amino group allows for strong intermolecular interactions (hydrogen bonding and π-stacking), suggesting a relatively high melting point. Similar 3-amino-1,2,4-oxadiazole derivatives often exhibit melting points in this range.[9] |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) and possibly in hot alcohols. | The polar amino and oxadiazole groups would contribute to some water solubility, while the aromatic rings would limit it. Solubility in organic solvents is expected.[10] |
| pKa | The pyridine nitrogen will be basic, with a predicted pKa around 2-3. The amino group will be weakly basic. | The electron-withdrawing fluorine atom and the oxadiazole ring will decrease the basicity of the pyridine nitrogen compared to pyridine itself. |
Predicted Spectroscopic Data
-
¹H NMR (in DMSO-d₆):
-
A singlet for the -NH₂ protons (broad, ~6.5-7.5 ppm).
-
Signals for the three protons on the pyridine ring. Due to the fluorine substitution, complex splitting patterns (doublets and triplets of doublets) are expected in the aromatic region (δ 7.5-9.0 ppm).
-
-
¹³C NMR (in DMSO-d₆):
-
Signals for the two carbons of the 1,2,4-oxadiazole ring are expected at approximately 168 ppm (C3-NH₂) and 165 ppm (C5).[11]
-
Signals for the five carbons of the fluoropyridine ring, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak at m/z 181.05.
-
Potential Biological and Pharmacological Relevance
The structural motifs present in this compound suggest several potential areas of pharmacological interest.
-
Antimicrobial Activity: 3-Amino-1,2,4-oxadiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens.[6]
-
Anti-inflammatory and Analgesic Effects: Various 1,2,4-oxadiazole-containing compounds have demonstrated anti-inflammatory and analgesic activities.[4]
-
Anticancer Potential: The 1,2,4-oxadiazole scaffold is present in several compounds investigated for their anticancer properties.[7]
-
Kinase Inhibition: Fluoropyridine moieties are common in kinase inhibitors, where the fluorine atom can enhance binding affinity and selectivity.
The combination of these features makes this compound a promising starting point for lead optimization in various drug discovery programs.
Conclusion
This compound represents a novel and synthetically accessible heterocyclic scaffold with significant potential for applications in medicinal chemistry. This guide has outlined a plausible synthetic route, predicted key physicochemical and spectroscopic properties, and highlighted potential areas of pharmacological relevance. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.
References
- Gadebusch, H. H., Breuer, H., Miraglia, G., Basch, H. I., & Semar, R. (1969). Antimicrobial activity of 3-substituted 5-amino-1,2,4-oxadiazoles. Antimicrobial Agents and Chemotherapy, 9(3), 280–283.
- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 37. (2021).
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2603. (2023).
- Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring. Benchchem.
- Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 5(31), 19741–19746. (2020).
- Synthesis method of 3-fluorine-4-aminopyridine.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. (2022).
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. (2006).
- Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(12), 5635-5645. (2010).
- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review.
- Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1149-1157. (2015).
- Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review. Letters in Drug Design & Discovery. (2024).
- Room-temperature cyclization of O–acylamidoximes under TBAF catalysis.
- A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic arom
- A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules, 11(2), 130-133. (2006).
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis, 21(1), 2-25. (2024).
- New Synthesis of 3-Fluoropyridine Derivatives.
- 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University Institute of Natural Sciences Report, 49, 63-70. (2018).
- Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. Journal of Pharmaceutical, Biological and Chemical Sciences, 10(1), 1-10. (2019).
- This compound. BLDpharm.
- Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a.
- Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. Current Organic Chemistry, 27(1), 3-21. (2023).
- 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-223. (1989).
- 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives.
- An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine.
- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(19), 4529. (2024).
- Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.
- Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols And Any Of Their Retrievalproducts.
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Methodological & Application
High-throughput screening assays for 1,2,4-oxadiazole libraries
Application Note: High-Throughput Screening of 1,2,4-Oxadiazole Libraries
Strategic Rationale: The 1,2,4-Oxadiazole Advantage
In modern drug discovery, the 1,2,4-oxadiazole ring is a "privileged scaffold," primarily valued for its ability to act as a hydrolytically stable bioisostere for esters and amides. This substitution significantly improves the metabolic half-life of peptidomimetic drugs while retaining the hydrogen-bonding geometry required for binding to proteases, kinases, and GPCRs.
However, screening these libraries presents unique challenges. 1,2,4-oxadiazoles often possess high lipophilicity, leading to solubility issues and "false positive" results driven by colloidal aggregation rather than specific binding.
This guide details a Fluorescence Polarization (FP) workflow designed specifically for this scaffold. Unlike intensity-based assays, FP is ratiometric, making it more resistant to the minor solubility precipitates and fluorescence fluctuations common in oxadiazole libraries.
Library Preparation & Quality Control
Before biological interrogation, the chemical library must undergo rigorous QC to prevent "garbage-in, garbage-out" scenarios.
Pre-Screening QC Protocol:
-
Solubility Profiling: 1,2,4-oxadiazoles are often stored in 100% DMSO. Perform a nephelometry check by diluting a subset of the library (n=50) to 20 µM in the assay buffer.
-
Pass Criteria: < 10% increase in light scattering compared to buffer blank.
-
-
Purity Threshold: Minimum 90% purity by LC-MS. Impurities in oxadiazole synthesis (e.g., unreacted amidoximes) are highly reactive and can covalently modify enzyme targets, causing irreversible false positives.
Core Protocol: Competitive Fluorescence Polarization Assay
Target Class: Protease (e.g., Cathepsin, SARS-CoV-2 Mpro) or Protein-Protein Interaction (PPI). Principle: A small, fluorescently labeled peptide tracer binds to the protein, resulting in slow rotation and high polarization (mP) . If a library compound (1,2,4-oxadiazole) displaces the tracer, the free tracer rotates rapidly, resulting in low polarization .
A. Reagents & Instrumentation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100 .
-
Note: Triton X-100 is mandatory for oxadiazole screens to disrupt promiscuous colloidal aggregates.
-
-
Tracer: Fluorescein-labeled peptide (Kd determined previously).
-
Protein: Purified target protein (Concentration = Kd of the Tracer).
-
Plate: Black 384-well low-volume non-binding surface (NBS) plates (e.g., Corning 4514).
-
Reader: Multi-mode plate reader with FP module (Ex 485nm / Em 535nm).
B. Step-by-Step Workflow
Step 1: Compound Dispensing (The Source)
-
Use an acoustic liquid handler (e.g., Echo 650) to dispense 20 nL of library compounds (10 mM stock) into assay wells.
-
Final Screening Concentration: 10 µM.
-
DMSO Control: Dispense 20 nL of 100% DMSO into columns 1 and 2 (High Signal Controls).
-
Inhibitor Control: Dispense 20 nL of a known inhibitor (10 mM) into columns 23 and 24 (Low Signal Controls).
Step 2: Protein Addition
-
Dispense 10 µL of Protein Solution (2x concentration) into all wells except Column 24 (Blank/Free Tracer Control).
-
Dispense 10 µL of Assay Buffer into Column 24.
-
Incubation 1: 15 minutes at Room Temperature (RT) to allow compound-protein association.
Step 3: Tracer Addition
-
Dispense 10 µL of Tracer Solution (2x concentration) into all wells .
-
Incubation 2: 30–60 minutes at RT (protected from light).
Step 4: Detection
-
Gain Adjustment: Calibrate the "Free Tracer" wells (Column 24) to 20–30 mP.
The Self-Validating System (Data Analysis)
This protocol relies on statistical checkpoints embedded in every plate. If these criteria are not met, the data is automatically rejected.
Checkpoint 1: Z-Factor Calculation
Calculate the Z-factor (
- : Standard Deviation[6][7]
- : Mean Signal (mP)
-
Validation Rule:
- : Pass . The separation band is sufficient for hit calling.
- : Warning . Inspect pipetting errors or reagent degradation.
- : Fail . Reject plate.
Checkpoint 2: Hit Selection & Triage
-
Primary Hit Cutoff: Compounds showing
inhibition (reduction in mP) relative to the High Control. -
Interference Check: Review Total Fluorescence Intensity (FLint) for all hits.
-
Logic: If a compound has normal mP but massive FLint (>200% of control), it is an auto-fluorescent false positive. Discard.
-
Logic: If a compound has low mP but very low FLint (<50% of control), it is a "Quencher" (inner filter effect). Discard.
-
Visualization of Workflow & Logic
The following diagram illustrates the decision logic for the screening campaign, ensuring only high-quality chemical matter progresses.
Figure 1: Logical flow for HTS of 1,2,4-oxadiazole libraries, incorporating statistical validation (Z-factor) and artifact triage (Intensity check).
Troubleshooting Table
| Issue | Observation | Root Cause | Corrective Action |
| Low Z-Factor (<0.5) | High variability in controls. | Pipetting error or tracer degradation. | Recalibrate liquid handler; prepare fresh tracer; check DMSO tolerance of protein. |
| Drifting Signal | mP values change across the plate over time. | Temperature instability or evaporation. | Seal plates during incubation; allow reagents to equilibrate to RT before use. |
| High Hit Rate (>5%) | Too many active compounds. | Aggregation-based promiscuity. | Increase Triton X-100 concentration to 0.05%; re-screen. |
| "Sticky" Compounds | High mP in "Free Tracer" control wells. | Compound binding to the tracer itself. | Run a counter-screen with tracer only (no protein). |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
-
Chawla, G. (2018).[8] 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Mini-Reviews in Medicinal Chemistry. Link
-
National Center for Advancing Translational Sciences (NCATS). (2012). Fluorescence Polarization Assays. Assay Guidance Manual. Link
-
Sacco, M. D., et al. (2020). A Novel Fluorescence Polarization Binding Assay for the Main Protease (Mpro) of SARS-CoV-2.[5] ACS Omega. Link
-
Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. Link
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Application Notes and Protocols: Antimicrobial Testing for Novel Heterocyclic Compounds
Introduction: The Imperative for Novel Antimicrobial Heterocycles
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of new chemical entities with novel mechanisms of action.[1][2] Heterocyclic compounds, organic molecules containing at least one atom other than carbon within a ring structure, represent a rich and historically productive source of antimicrobial drug candidates. Their diverse structural motifs and ability to interact with a wide range of biological targets make them a focal point in modern drug discovery.[3]
These application notes provide a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals engaged in the antimicrobial evaluation of novel heterocyclic compounds. The protocols detailed herein are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and cross-study comparability.[4][5][6][7][8]
This guide eschews a rigid template, instead adopting a logical, workflow-centric structure that mirrors the drug discovery cascade—from initial screening to more complex mechanistic and safety evaluations. Each protocol is presented not merely as a series of steps, but with an emphasis on the underlying scientific principles and the causality behind experimental choices.
Section 1: Primary Screening - Gauging the Antimicrobial Potential
The initial phase of antimicrobial testing focuses on identifying "hits"—compounds that exhibit inhibitory activity against a panel of clinically relevant microorganisms. The two most common and effective methods for this primary screen are the broth microdilution assay and the disk diffusion test.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[9] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[9][10]
Scientific Rationale:
This assay provides a quantitative measure of a compound's potency, allowing for direct comparison between different molecules and against standard antibiotics. By testing a range of concentrations, it establishes a baseline for further studies, including time-kill kinetics and in vivo efficacy models.
Detailed Protocol: Broth Microdilution Assay
Materials:
-
Novel heterocyclic compound stock solution (e.g., in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)
-
Incubator (35-37°C)
-
Microplate reader (optional, for automated reading)
Step-by-Step Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.[11][12]
-
Compound Dilution: In a 96-well plate, prepare serial two-fold dilutions of the novel compound in CAMHB.[11][12] This creates a concentration gradient across the plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.[11]
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: Wells containing a known antibiotic with a predictable MIC against the test organism.[9]
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[11][12]
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.[11][12]
Caption: Workflow for the Broth Microdilution Assay.
Disk Diffusion Assay for Qualitative Screening
The disk diffusion test, also known as the Kirby-Bauer test, is a widely used method for rapid, qualitative screening of antimicrobial activity.[13][14] It is particularly useful for screening a large number of compounds or natural product extracts.[13]
Scientific Rationale:
This method relies on the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test organism.[15][16] The presence and size of a zone of inhibition around the disk indicate the compound's ability to inhibit bacterial growth.[14][15] While less precise than MIC determination, it is a cost-effective and high-throughput initial screening tool.[14]
Detailed Protocol: Disk Diffusion Assay
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile paper disks (6 mm)
-
Novel heterocyclic compound solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35-37°C)
-
Ruler or calipers
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[17]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[17]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the novel compound onto the inoculated agar surface.[15][16] Gently press each disk to ensure complete contact with the agar.[16]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.[15]
Section 2: Secondary Assays - Characterizing the Antimicrobial Effect
Once a compound has demonstrated initial activity, secondary assays are employed to further characterize its antimicrobial properties. These assays provide deeper insights into whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and can reveal potential synergistic interactions with other antimicrobials.
Time-Kill Kinetics Assay
The time-kill kinetics assay is a dynamic method used to assess the rate at which an antimicrobial agent kills a bacterial population over time.[18][19] This assay is crucial for determining whether a compound is bactericidal or bacteriostatic.[18]
Scientific Rationale:
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the colony-forming units (CFU)/mL from the initial inoculum.[18][19] This information is vital for predicting in vivo efficacy and optimizing dosing regimens.[19]
Detailed Protocol: Time-Kill Kinetics Assay
Materials:
-
Bacterial inoculum in the mid-log growth phase
-
CAMHB
-
Novel heterocyclic compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile test tubes or flasks
-
Shaking incubator
-
Sterile saline or PBS for serial dilutions
-
Agar plates for colony counting
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a bacterial culture and grow it to the mid-logarithmic phase.[20]
-
Exposure: Add the bacterial inoculum to flasks containing CAMHB with the novel compound at different concentrations. Include a growth control (no compound).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[19][20]
-
Quantification: Perform serial 10-fold dilutions of each aliquot and plate onto agar.[19][20]
-
Colony Counting: After incubation, count the colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a microdilution method used to evaluate the interaction between two antimicrobial agents.[21] It can determine if the combination is synergistic, additive, indifferent, or antagonistic.[22][23]
Scientific Rationale:
Combination therapy is a key strategy to combat AMR. This assay helps identify compounds that can enhance the activity of existing antibiotics, potentially restoring their efficacy against resistant strains. The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index.[22][23]
Detailed Protocol: Checkerboard Assay
Materials:
-
Sterile 96-well microtiter plates
-
Novel heterocyclic compound
-
Second antimicrobial agent
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
CAMHB
Step-by-Step Procedure:
-
Plate Setup: Prepare serial dilutions of the novel compound along the x-axis of the plate and serial dilutions of the second antimicrobial along the y-axis.[22][23]
-
Inoculation: Inoculate all wells with a standardized bacterial suspension.[24]
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
FIC Index Calculation: Determine the MIC of each compound alone and in combination. Calculate the FIC index using the formula: FIC Index = FIC A + FIC B, where FIC A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC B = (MIC of drug B in combination) / (MIC of drug B alone).[22][23]
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or indifference
-
4: Antagonism[23]
Section 3: Preliminary Safety and Selectivity Profiling
A crucial aspect of drug development is ensuring that a novel compound is selectively toxic to the pathogen and has minimal effects on host cells. Preliminary safety profiling is essential to identify promising candidates for further development.
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability.[25] It is a common method for evaluating the cytotoxicity of a compound against mammalian cell lines.[26][27]
Scientific Rationale:
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[28] It helps to determine the concentration at which the novel compound becomes toxic to host cells, providing an initial therapeutic window.
Detailed Protocol: MTT Assay
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium
-
96-well cell culture plates
-
Novel heterocyclic compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the novel compound and incubate for a specified period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells will convert the yellow MTT to purple formazan crystals.[28]
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Hemolysis Assay
The hemolysis assay assesses the membrane-disrupting potential of a compound on red blood cells (RBCs).[29][30] It is a simple and rapid method for preliminary toxicity screening.[29]
Scientific Rationale:
RBC membranes share structural similarities with other human cell membranes.[29] Therefore, the hemolytic activity of a compound can be an early indicator of its general cytotoxicity.
Detailed Protocol: Hemolysis Assay
Materials:
-
Fresh red blood cells (e.g., human, sheep)
-
Phosphate-buffered saline (PBS)
-
Novel heterocyclic compound
-
Positive control (e.g., Triton X-100 for 100% hemolysis)[30]
-
Negative control (PBS for 0% hemolysis)[30]
-
96-well plates
-
Centrifuge
-
Microplate reader
Step-by-Step Procedure:
-
RBC Preparation: Wash fresh RBCs with PBS several times by centrifugation to remove plasma and buffy coat. Resuspend the RBCs in PBS to a specific concentration (e.g., 2-4%).[30]
-
Incubation: In a 96-well plate, mix the RBC suspension with serial dilutions of the novel compound. Include positive and negative controls. Incubate at 37°C for 1 hour.[30]
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.[30]
-
Supernatant Transfer: Carefully transfer the supernatant to a new plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).[30]
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.[30]
Section 4: Investigating the Mechanism of Action
Understanding how a novel antimicrobial works is critical for its development and for predicting and overcoming potential resistance. While a comprehensive investigation is beyond the scope of initial screening, preliminary studies can provide valuable clues.
Hypothetical Signaling Pathway Disruption
Many antibiotics function by inhibiting essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.[31] For a novel heterocyclic compound, a potential mechanism could involve the disruption of the bacterial cell membrane integrity.
Caption: Hypothetical Mechanism of Action Pathway.
Initial experiments to probe this mechanism could include:
-
Membrane Permeability Assays: Using fluorescent dyes that can only enter cells with compromised membranes.
-
Membrane Depolarization Assays: Employing voltage-sensitive dyes to detect changes in membrane potential.[3]
Section 5: Data Presentation and Interpretation
Clear and standardized data presentation is crucial for the effective communication and comparison of results.
Quantitative Data Summary
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Novel Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Vancomycin | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Ciprofloxacin | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | e.g., Gentamicin | [Insert Data] | [Insert Data] |
Table 1: Example Template for Minimum Inhibitory Concentration (MIC) Data.[11]
Conclusion
The protocols and application notes presented here provide a robust framework for the systematic evaluation of novel heterocyclic compounds for antimicrobial activity. By following a logical progression from primary screening to secondary characterization and preliminary safety profiling, researchers can efficiently identify and advance promising lead candidates. Adherence to standardized methodologies, such as those from CLSI and EUCAST, is paramount for generating reliable and comparable data, ultimately contributing to the critical mission of discovering the next generation of antimicrobial agents.
References
-
Emery Pharma. Antimicrobial Synergy Study – Checkerboard Testing. [Link]
-
Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay. [Link]
-
FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]
-
Wikipedia. Disk diffusion test. [Link]
-
GARDP. Checkerboard assay - REVIVE. [Link]
-
GARDP. Disk diffusion test - REVIVE. [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. [Link]
-
Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
PMC. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. [Link]
-
CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]
-
PubMed. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. [Link]
-
Beth Israel Deaconess Medical Center. Antimicrobial Synergy Testing by the Inkjet Printer-assisted Automated Checkerboard Array and the Manual Time-kill Method. [Link]
-
Bio-protocol. 4.6. Time-Kill Kinetics Assay. [Link]
-
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
PMC. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]
-
CLSI. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]
-
Universität Zürich. Antibiotics with Novel Mechanism of Action Discovered. [Link]
-
Nelson Labs. Time-Kill Evaluations. [Link]
-
PMC. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. [Link]
-
Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
-
PMC. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. [Link]
-
PMC. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. [Link]
-
CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]
-
CLSI. CLSI 2024 M100Ed34(1). [Link]
-
YouTube. Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. [Link]
-
EUCAST. EUCAST - Home. [Link]
-
EUCAST. Guidance Documents. [Link]
-
PMC. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. [Link]
-
Drug Target Review. Antibiotics with novel mechanism of action discovered. [Link]
-
EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
Frontiers. Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. [Link]
-
NICD. Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
UZH News. Antibiotics with Novel Mechanism of Action Discovered. [Link]
-
OUCI. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
FDA. FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. [Link]
-
Journal of Applied Pharmaceutical Science. Evaluation of antimicrobial, cytotoxicity effects and antioxidant potential of Stemodia verticillata (Mill.) Hassl extract. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
PMC. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
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- 3. Frontiers | Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology [frontiersin.org]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
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- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 28. MTT assay protocol | Abcam [abcam.com]
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- 30. benchchem.com [benchchem.com]
- 31. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine as a potential kinase inhibitor
Topic: 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine
Classification: Kinase Inhibitor Scaffold / Fragment-Based Lead CAS Registry Number: 1490982-51-8 Molecular Formula: C7H5FN4O Molecular Weight: 180.14 g/mol
Executive Summary & Structural Rationale
This compound represents a "privileged scaffold" in medicinal chemistry, specifically designed for kinase inhibition. Unlike complex late-stage drug candidates, this molecule functions as a high-value fragment lead . Its structural architecture combines a 1,2,4-oxadiazole core with a 3-fluoropyridine moiety, a combination frequently validated in inhibitors targeting Serine/Threonine kinases (e.g., GSK-3
Mechanism of Action (Hypothetical Binding Mode): The compound is engineered to target the ATP-binding pocket (hinge region) of the kinase domain:
-
Hinge Binder: The pyridine nitrogen and the oxadiazole nitrogens can serve as hydrogen bond acceptors.
-
Auxiliary Interaction: The exocyclic 3-amine group acts as a critical hydrogen bond donor, potentially interacting with the gatekeeper residue or the solvent-exposed front pocket.
-
Fluorine Effect: The C3-fluorine on the pyridine ring modulates pKa (reducing basicity) and enhances metabolic stability while providing a specific hydrophobic contact point.
Application Note: Biochemical Profiling Strategy
For researchers evaluating this compound, the primary objective is to establish a Selectivity Profile and determine Potency (
Recommended Target Panel:
-
GSK-3
(Glycogen Synthase Kinase 3 beta): High probability of binding due to pocket shape complementarity. -
DYRK1A: Structurally homologous ATP pocket to GSK-3
. -
FLT3 / RET: Common targets for oxadiazole-based inhibitors in oncology.
Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™ Platform)
Objective: Determine the
Materials Required
-
Compound: this compound (10 mM stock in DMSO).
-
Enzyme: Recombinant GSK-3
(approx. 1-5 ng/µL). -
Substrate: GSK-3 peptide substrate (e.g., YRRAAVPPSPSLSRHSSPHQSpEDEEE).
-
Cofactor: Ultra-pure ATP (10 mM).
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
-
Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50 µM DTT.
Experimental Workflow
-
Compound Preparation:
-
Prepare a 10-point serial dilution of the compound in 100% DMSO (starting at 100 µM final assay concentration).
-
Dilute 1:25 into 1x Kinase Buffer to generate 4x working solutions (4% DMSO).
-
-
Enzyme Reaction Assembly (384-well plate):
-
Add 2.5 µL of 4x Compound solution.
-
Add 2.5 µL of 4x Enzyme solution (optimized concentration).
-
Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.
-
Add 5 µL of 2x ATP/Substrate mix (ATP at
apparent, typically 10-50 µM). -
Total Volume: 10 µL. Final DMSO: 1%.
-
-
Incubation:
-
Seal plate and incubate at RT for 60 minutes.
-
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).
-
Incubate 40 minutes at RT.
-
Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Incubate 30 minutes at RT.
-
-
Data Acquisition:
-
Measure Luminescence (RLU) using a microplate reader (integration time: 0.5–1.0 sec).
-
-
Analysis:
-
Normalize data to "No Enzyme" (0% activity) and "Vehicle Control" (100% activity).
-
Fit curve using non-linear regression (Sigmoidal dose-response, variable slope) to calculate
.
-
Protocol B: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
Objective: Validate that the compound enters the cell and binds to the target protein in a complex physiological environment.
Rationale: Unlike biochemical assays, CETSA requires no specific antibody for the compound, only for the target protein. It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (
Materials Required
-
Cell Line: HEK293 or HepG2 (depending on target relevance).
-
Compound: this compound.[1]
-
Lysis Buffer: RIPA buffer with protease/phosphatase inhibitors.
-
Thermal Cycler: Capable of generating a gradient (e.g., 40°C to 65°C).
-
Detection: Western Blotting reagents (Primary Ab for GSK-3
or target of interest).
Experimental Workflow
-
Treatment:
-
Culture cells to 80% confluency.
-
Treat cells with 10 µM Compound or DMSO (Vehicle) for 1 hour at 37°C.
-
-
Harvesting:
-
Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot cell suspension (approx.
cells/tube) into PCR tubes.
-
-
Thermal Challenge:
-
Heat aliquots to a temperature gradient (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) for 3 minutes .
-
Cool immediately at RT for 3 minutes.
-
-
Lysis:
-
Add Lysis Buffer with 0.4% NP-40.
-
Freeze-thaw (liquid nitrogen / 25°C) x3 cycles to ensure lysis.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unstable) proteins.
-
-
Analysis:
-
Collect the supernatant (contains soluble, stabilized protein).
-
Run SDS-PAGE and Western Blot.
-
Quantification: Plot band intensity vs. Temperature.
-
Result: A shift in the melting curve to the right (higher temperature) in the treated group indicates direct target engagement.
-
Visualization of Signaling & Workflow
Diagram 1: Kinase Inhibitor Discovery Workflow
This diagram illustrates the logical progression from scaffold identification to cellular validation.
Caption: Integrated workflow for profiling the 1,2,4-oxadiazole scaffold, moving from structural prediction to cellular validation.
Diagram 2: Hypothetical Hinge Binding Mode
This diagram visualizes the predicted pharmacophore interactions within the ATP-binding pocket.
Caption: Predicted binding mode showing critical H-bond interactions between the scaffold and the kinase hinge region.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| High Background (Biochem) | ATP concentration too high | Ensure ATP is at |
| Low Signal (Biochem) | Enzyme degradation | Use fresh aliquots; keep enzyme on ice; verify specific activity. |
| Precipitation (Cellular) | Low solubility of scaffold | Do not exceed 0.5% DMSO final. Check solubility in PBS before treating cells. |
| No Shift in CETSA | Protein does not bind or low affinity | Verify target expression. Try a higher concentration (up to 50 µM) or a different kinase target. |
References
-
Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2016.[2]
-
1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC. European Journal of Medicinal Chemistry, 2019.
-
Novel and orally active 5-(1,3,4-oxadiazol-2-yl)pyrimidine derivatives as selective FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008.[3]
-
Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. ResearchGate, 2024.
-
ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.
Sources
- 1. 1490982-51-8|this compound|BLD Pharm [bldpharm.com]
- 2. Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel and orally active 5-(1,3,4-oxadiazol-2-yl)pyrimidine derivatives as selective FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental design for structure-activity relationship studies of 1,2,4-oxadiazoles
Application Notes & Protocols
Topic: Experimental Design for Structure-Activity Relationship (SAR) Studies of 1,2,4-Oxadiazoles
Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry over the past few decades.[1][2][3] First synthesized in 1884, its utility has expanded dramatically, establishing it as a privileged scaffold in drug design.[2] The key to its prominence lies in its role as a bioisosteric replacement for amide and ester functionalities.[3][4] This substitution often imparts enhanced metabolic stability and improved pharmacokinetic profiles by removing hydrolytically labile sites, a critical step in transforming a biologically active molecule into a viable drug candidate.[3][4]
Derivatives of 1,2,4-oxadiazole have demonstrated an impressively broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) applications.[1][3][4][5] This versatility makes the 1,2,4-oxadiazole nucleus a fertile ground for developing novel therapeutics. A systematic and well-designed Structure-Activity Relationship (SAR) study is paramount to unlocking the full potential of this scaffold, enabling the rational optimization of potency, selectivity, and drug-like properties.
This guide provides a comprehensive framework for designing and executing SAR studies on 1,2,4-oxadiazole derivatives, from initial library design and chemical synthesis to biological evaluation and data interpretation.
Part 1: Strategic Planning and Library Design
A successful SAR campaign is not a random walk through chemical space but a meticulously planned investigation. The initial phase involves defining clear objectives and designing a focused chemical library that can efficiently answer key questions about the pharmacophore.
Defining the Objective
Before any synthesis is initiated, the primary goal of the SAR study must be clearly articulated. Is the objective to:
-
Increase potency against a specific biological target?
-
Enhance selectivity over related targets to reduce off-target effects?
-
Improve pharmacokinetic properties such as solubility, metabolic stability, or cell permeability?[6][7]
-
Explore the binding pocket to understand key ligand-receptor interactions?
The objective will dictate the library design. For instance, a potency-driven study might focus on fine-tuning electronic and steric parameters, while a selectivity-focused study would explore modifications that exploit differences between target and off-target binding sites.
Core Scaffold and Points of Diversification
The 3,5-disubstituted 1,2,4-oxadiazole is the most common structural motif explored in drug discovery. This provides two primary vectors for chemical modification, R1 at the C3 position and R2 at the C5 position, allowing for systematic exploration of the chemical space surrounding the core.
Caption: The iterative workflow of a Structure-Activity Relationship (SAR) study.
Part 2: Chemical Synthesis and Protocols
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with the most prevalent method involving the condensation and subsequent cyclization of an amidoxime with a carboxylic acid or its activated derivative. [2]Modern techniques such as microwave-assisted synthesis can dramatically shorten reaction times. [2][3]
Caption: General synthetic scheme for 3,5-disubstituted 1,2,4-oxadiazoles.
Protocol 1: General Procedure for Amidoxime Synthesis
Amidoximes are the key building blocks for 1,2,4-oxadiazole synthesis.
Materials:
-
Substituted nitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium carbonate (Na₂CO₃) or another suitable base (1.5 eq)
-
Ethanol (EtOH) and Water (H₂O)
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride and sodium carbonate in a minimal amount of water.
-
In a separate beaker, dissolve the starting nitrile in ethanol.
-
Add the ethanolic nitrile solution to the aqueous solution of hydroxylamine.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions can take from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude amidoxime, which can be used directly or purified by recrystallization or column chromatography.
Protocol 2: General Procedure for 1,2,4-Oxadiazole Synthesis (Carboxylic Acid Coupling)
This one-pot procedure is efficient for generating a library of analogs.
Materials:
-
Substituted amidoxime (1.0 eq)
-
Substituted carboxylic acid (1.1 eq)
-
Coupling agent, e.g., HATU, HBTU, or EDC/HOBt (1.2 eq)
-
Organic base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous solvent, e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add the coupling agent (e.g., HATU) and DIPEA. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amidoxime to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 1-2 hours to form the O-acyl amidoxime intermediate.
-
Heat the reaction mixture to 80-120 °C to induce cyclodehydration. Monitor the formation of the 1,2,4-oxadiazole by TLC or LC-MS. This step can take 2-16 hours.
-
After the reaction is complete, cool to room temperature and pour the mixture into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: Biological Evaluation and Data Interpretation
The biological evaluation of the synthesized library should follow a tiered "assay cascade" approach. This strategy uses high-throughput primary screens to identify active compounds, followed by more complex secondary and tertiary assays to characterize the most promising hits.
Caption: A typical assay cascade for a drug discovery project.
Protocol 3: In Vitro Cell Proliferation (MTT) Assay
This is a common primary assay for anticancer SAR studies. [1][2] Objective: To determine the concentration at which a compound inhibits cancer cell growth by 50% (GI₅₀ or IC₅₀).
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer). [1]* Complete growth medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Synthesized 1,2,4-oxadiazole compounds, dissolved in DMSO to create stock solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Secondary and ADME Assays
Promising compounds from the primary screen should be advanced to further testing:
-
Target-Based Assays: If the target is a known enzyme (e.g., a kinase, protease, or carbonic anhydrase), specific enzyme inhibition assays should be performed to confirm on-target activity. [8]* Selectivity Assays: Test compounds against related enzymes or in non-cancerous cell lines (e.g., MRC5) to determine their selectivity index and potential for toxicity. [7][9]* In Vitro ADME Profiling: Early assessment of drug-like properties is critical. Key assays include:
-
Thermodynamic Solubility: Determines a compound's aqueous solubility, which impacts absorption. [7] * Metabolic Stability: Assesses the compound's susceptibility to degradation by liver enzymes (e.g., using human liver microsomes). [6] * Cell Permeability: Models a compound's ability to cross the intestinal barrier using assays like the Caco-2 permeability assay. [7]
-
Data Analysis: Constructing the SAR Table
The core of SAR analysis is consolidating all data into a single table. This allows for the direct comparison of structural modifications with their effects on biological activity and other properties.
Table 1: Example SAR Table for a Hypothetical 1,2,4-Oxadiazole Series Targeting Kinase X
| Cmpd | R1 (C3-Substituent) | R2 (C5-Substituent) | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) | Selectivity (Y/X) | Aqueous Solubility (µg/mL) |
| 1a | Phenyl | 4-Methoxyphenyl | 250 | 500 | 2 | 15 |
| 1b | Phenyl | 4-Chlorophenyl | 85 | 600 | 7 | 5 |
| 1c | Phenyl | 4-(Trifluoromethyl)phenyl | 30 | 750 | 25 | <1 |
| 1d | Cyclopropyl | 4-Chlorophenyl | 150 | 1200 | 8 | 12 |
| 1e | Pyridin-4-yl | 4-Chlorophenyl | 70 | 2100 | 30 | 45 |
Interpretation of Hypothetical SAR:
-
R2 Position: Comparing 1a , 1b , and 1c suggests that an electron-withdrawing group at the para-position of the C5-phenyl ring is beneficial for potency against Kinase X (OCH₃ < Cl < CF₃). This is a common finding in SAR studies. [1]* Lipophilicity vs. Potency: The most potent compound, 1c , has very poor solubility, highlighting a common trade-off that must be addressed during lead optimization.
-
R1 Position: Replacing the C3-phenyl group (1b ) with a smaller cyclopropyl group (1d ) reduces potency, suggesting a requirement for an aromatic ring at this position.
-
Solubility and Selectivity: Introducing a basic nitrogen in the R1-ring (1e ) not only maintains good potency but also dramatically improves both selectivity and aqueous solubility, making it a highly promising lead for further optimization.
Conclusion
The experimental design for structure-activity relationship studies of 1,2,4-oxadiazoles is a systematic, multi-parameter optimization process. It begins with a clear strategy and rational library design, grounded in established principles of medicinal chemistry and augmented by computational tools. This design is then realized through robust and efficient synthetic protocols. Finally, a tiered biological evaluation cascade generates the critical data needed to establish clear SAR trends. By cyclically integrating design, synthesis, and testing, researchers can effectively navigate the chemical space around this versatile scaffold to develop novel drug candidates with optimized potency, selectivity, and pharmacokinetic profiles.
References
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Jatana, N., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2021(1), 374-406. [Link]
-
Ayoup, M.S., et al. (2023). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 14(3), 485-502. [Link]
-
Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research, 29(5), 811-827. [Link]
-
Ayoup, M.S., et al. (2023). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 14, 485-502. [Link]
-
Ahmad, I., et al. (2020). Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy. Bioorganic Chemistry, 98, 103754. [Link]
-
Kim, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 PLpro Inhibitors. Journal of Medicinal Chemistry, 65(19), 12548-12567. [Link]
-
Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. INIS-IAEA. [Link]
-
Jatana, N., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]
-
Pace, A., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Expert Opinion on Drug Discovery, 18(10), 1109-1126. [Link]
-
Singh, A., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Drug Design, Development and Therapy, 16, 1269-1286. [Link]
-
Vaidya, A., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Chemistry, 3(2), 370-382. [Link]
-
Vaidya, A., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. [Link]
-
Czich, A., et al. (2002). Structure-activity relationship (SAR) of 1,2,4-oxadiazol-CH2-N-allyl derivatives in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 517(1-2), 123-132. [Link]
-
da Silva, P.B., et al. (2023). In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. Chemico-Biological Interactions, 375, 110433. [Link]
-
de Oliveira, R.B., et al. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 27(19), 6614. [Link]
-
Ayoup, M.S., et al. (2023). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235941. [Link]
-
Ghafourian, M., et al. (2021). 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. Journal of Chemistry, 2021, 9928087. [Link]
-
Lee, W., et al. (2015). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. Bioorganic & Medicinal Chemistry Letters, 25(21), 4854-4857. [Link]
-
Lee, W., et al. (2015). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. PMC. [Link]
-
Wang, Z., et al. (2023). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 28(20), 7090. [Link]
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Singh, P.P., et al. (2013). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED- [1][10]OXADIAZOLES AS S1P1 AGONISTS. Trade Science Inc. [Link]
-
El-Sayed, M.A.A., et al. (2022). Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies. RSC Advances, 12(1), 1-18. [Link]
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Target identification and validation for novel oxadiazole compounds
Application Note: Target Identification and Validation Strategies for Novel Oxadiazole Scaffolds
Abstract
1,2,4- and 1,3,4-oxadiazoles are privileged scaffolds in medicinal chemistry, valued for their bioisosteric similarity to esters and amides and their metabolic stability.[1] However, phenotypic screening often yields potent oxadiazole "hits" with unknown biological targets. This guide details a rigorous, multi-tiered workflow for target identification (Target ID) and validation. We move beyond generic protocols to focus on scaffold-specific strategies, including the use of oxadiazolines as latent photo-affinity probes and label-free biophysical validation via CETSA .
Phase 1: Strategic Probe Design (The "Minimalist" Principle)
Before entering the wet lab, the chemical probe must be designed to mimic the parent oxadiazole without disrupting its binding affinity.
The Challenge of Sterics
Oxadiazoles are often compact. Attaching a bulky biotin-PEG linker can abolish binding.
-
Recommendation: Use a Two-Step (Bioorthogonal) Labeling strategy.
-
Step 1: Synthesize a probe with a "minitag" (alkyne or azide) and a photo-crosslinker (diazirine).
-
Step 2: Perform "Click Chemistry" (CuAAC) after cell lysis to attach the bulky fluorophore or biotin tag.
-
Advanced Strategy: The Oxadiazoline Photo-Switch
A novel approach utilizes the 1,2,4-oxadiazoline ring itself as a photo-caged carbene generator. Upon UV irradiation (
-
Advantage: The probe is the pharmacophore. You do not need an external diazirine handle, minimizing structural deviation from the parent hit.
Phase 2: Chemical Proteomics Protocol (Photo-Affinity Labeling)
This protocol uses a diazirine-alkyne functionalized oxadiazole probe to capture the target proteome-wide.
Workflow Diagram: ABPP with Click Chemistry
Caption: Figure 1. Activity-Based Protein Profiling (ABPP) workflow utilizing photo-affinity labeling and bioorthogonal click chemistry.
Step-by-Step Protocol
Materials:
-
Oxadiazole Probe (10 µM final)
-
Competitor (Parent Compound, 100 µM final)
-
Lysis Buffer: 1% Triton X-100, 0.1% SDS in PBS, Protease Inhibitors.
-
Click Reagents: CuSO4, TCEP (reductant), TBTA (ligand), Biotin-Azide.
Procedure:
-
Competition Control (Crucial for Validity): Prepare two sets of cells.
-
Set A (Exp): Treat with DMSO (vehicle) for 30 min.
-
Set B (Control): Pre-treat with 10x excess of the unmodified parent oxadiazole for 30 min. This saturates the specific target, preventing the probe from binding.
-
-
Probe Incubation: Add the Oxadiazole-Alkyne probe (1–10 µM) to both sets. Incubate for 1–2 hours at 37°C.
-
Photo-Crosslinking:
-
Wash cells 2x with cold PBS (remove unbound probe).
-
Irradiate cells on ice with UV light (365 nm) for 10 minutes. Note: Keep the layer of PBS thin to prevent UV attenuation.
-
-
Lysis & Click Chemistry:
-
Enrichment & Digestion:
-
Precipitate proteins (Methanol/Chloroform) to remove excess reagents.
-
Resuspend and incubate with Streptavidin-Agarose beads.
-
Wash beads stringently (1% SDS, 6M Urea) to remove non-covalent binders.
-
Perform On-Bead Tryptic Digestion.
-
-
Analysis: Inject peptides into LC-MS/MS (Orbitrap or similar).
Data Interpretation: Targets are identified as proteins significantly enriched in Set A but depleted in Set B (the competition sample).
Phase 3: Biophysical Validation (Label-Free)
Chemical proteomics can yield false positives (sticky proteins). You must validate the physical interaction using a method that requires no chemical modification of the ligand. Cellular Thermal Shift Assay (CETSA) is the gold standard here.
The Principle
Ligand binding stabilizes the target protein, shifting its melting temperature (
CETSA Logic Diagram
Caption: Figure 2.[6] CETSA workflow. Stabilized targets remain in the soluble fraction at higher temperatures compared to DMSO controls.
Protocol Highlights
-
Temperature Selection: Run a preliminary "melt curve" on the lysate to find the
(aggregation temp) of your candidate protein (identified in Phase 2). -
Isothermal Dose-Response (ITDR):
-
Heat cells at a fixed temperature (e.g.,
) where the protein normally precipitates. -
Treat with increasing concentrations of Oxadiazole (0.1 nM to 10 µM).
-
Result: You should see a dose-dependent "rescue" of the soluble protein band on the Western Blot.
-
Phase 4: Data Summary & Troubleshooting
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| High Background (ABPP) | Non-specific hydrophobic binding. | Increase wash stringency (add 6M Urea or 1% SDS) before trypsin digestion. |
| No Competition Observed | Probe affinity is much higher than parent. | Re-design probe; ensure the "minitag" is not in a binding pocket. |
| Protein not seen in CETSA | Protein is thermally insensitive. | Try SIP (Solvent-Induced Precipitation) or verify using SPR (Surface Plasmon Resonance). |
| Low Yield in Click | Copper oxidation or protein precipitation. | Use a ligand (TBTA/THPTA) to protect Cu(I); perform click reaction in lysate before precipitation. |
References
-
Parker, C. G., et al. (2017). "Ligand and Target Discovery by Fragment-Based Screening in Human Cells." Cell. [Link]
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[3][7] Nature Protocols. [Link]
-
Bostwick, C. J., et al. (2018). "1,2,4-Oxadiazoles as Privileged Scaffolds for Anti-inflammatory and Analgesic Activities."[8][9] Mini Reviews in Medicinal Chemistry. [Link]
-
Stevers, L. M., et al. (2024). "Oxadiazolines as Photoreleasable Labels for Drug Target Identification." Journal of the American Chemical Society. [Link]
-
Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology. [Link]
Sources
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- 4. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipbcams.ac.cn [ipbcams.ac.cn]
- 7. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 1,2,4-Oxadiazole Compounds in Biological Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues of 1,2,4-oxadiazole compounds in biological assays. The unique physicochemical properties of the 1,2,4-oxadiazole ring can present significant challenges in achieving the desired concentrations for accurate and reproducible experimental results. This center is designed to provide both foundational knowledge and actionable protocols to address these issues effectively.
Understanding the Challenge: Physicochemical Properties of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole moiety is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antiparasitic effects.[1][2] However, the inherent properties of this scaffold can contribute to poor aqueous solubility:
-
Lipophilicity: The 1,2,4-oxadiazole ring itself is relatively non-polar. When substituted with lipophilic groups to enhance target engagement, the overall LogP of the molecule can increase significantly, leading to poor aqueous solubility.
-
Crystal Packing: The planar nature of the oxadiazole ring can facilitate strong crystal lattice packing, resulting in a high melting point and, consequently, low solubility. Overcoming this crystal energy is a key hurdle for dissolution.[3]
-
Metabolic Stability: While the chemical and thermal resistance of the oxadiazole ring contributes to its metabolic stability in biological systems, this can also mean the compound is less amenable to metabolic activation into more soluble forms.[1]
These properties often lead to compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making formulation for biological assays a critical step.[4]
Frequently Asked Questions (FAQs)
Q1: My 1,2,4-oxadiazole compound precipitates when I dilute my DMSO stock solution into aqueous assay buffer. What is happening?
A1: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When the DMSO stock is added to the buffer, the overall solvent polarity increases dramatically, causing the compound to crash out of solution. This is a classic example of exceeding the compound's kinetic solubility .[5]
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally ≤0.5%, to minimize its effect on both compound solubility and biological activity.[6][7]
-
Optimize the Dilution Process: Instead of a single large dilution, perform serial dilutions. Adding the DMSO stock to the buffer in a stepwise manner with vigorous mixing can sometimes prevent immediate precipitation.
-
Consider a Co-Solvent System: The use of a co-solvent can help to bridge the polarity gap between DMSO and the aqueous buffer.[8]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about for my in vitro assay?
A2: Understanding this distinction is crucial for troubleshooting.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature and pressure.[9] It represents the maximum amount of a compound that can be dissolved and remain in solution indefinitely.
-
Kinetic Solubility: This is the concentration at which a compound, often rapidly dissolved from a high-concentration stock (like DMSO), begins to precipitate out of a solution it has been introduced to (like an aqueous buffer).[5] Kinetic solubility measurements often yield higher values than thermodynamic solubility because there may not be enough time for the compound to form its most stable (and least soluble) crystalline structure.[10][11]
For most in vitro biological assays, you are primarily dealing with kinetic solubility . Your goal is to keep the compound in a supersaturated but stable solution for the duration of the experiment. However, understanding the thermodynamic solubility can provide a baseline for the compound's inherent solubility limitations.
Q3: Can I use sonication or warming to dissolve my 1,2,4-oxadiazole compound?
A3: Yes, both techniques can be effective, but they must be used with caution.
-
Sonication: Utilizes high-frequency sound waves to break apart compound aggregates and enhance dissolution.[12][13] It is particularly useful for breaking up solid particles and can be applied to your DMSO stock or during dilution into the aqueous buffer.
-
Gentle Warming: Increasing the temperature can improve the solubility of many compounds.[12] A water bath set to 37°C is often a safe starting point.
Important Considerations:
-
Compound Stability: Ensure your compound is stable at elevated temperatures. Check for any degradation over time.
-
Supersaturation: Both methods can lead to a supersaturated solution, which may be prone to precipitation as it cools or over time. It is essential to visually inspect your solutions for any signs of precipitation before use.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell-Based Assays
Scenario: You are treating cells in culture with your 1,2,4-oxadiazole compound, and you observe a precipitate forming in the wells of your culture plate.
Causality: Cell culture media is a complex aqueous environment containing salts, amino acids, and proteins that can influence compound solubility. The presence of serum proteins can sometimes aid solubility, but in other cases, the compound may still precipitate.
Workflow for Resolution:
Caption: Workflow for mitigating solubility-related issues in HTS.
Detailed Steps:
-
Pre-Screening Solubility Assessment: Before a full HTS campaign, perform a high-throughput kinetic solubility assay (e.g., nephelometry) to identify compounds that are likely to precipitate at the screening concentration. [14]2. Visual Inspection: If possible, incorporate an automated imaging step to visually inspect assay plates for precipitation before the final readout.
-
Inclusion of Detergents: For biochemical assays (not cell-based), adding a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer can help maintain compound solubility and prevent aggregation. [15][16]4. Plate Centrifugation: For assays where precipitates might interfere with the signal (e.g., fluorescence), a brief centrifugation of the assay plates immediately before reading can pellet the precipitate, allowing for a more accurate measurement of the soluble fraction.
Experimental Protocols
Protocol 1: Preparation of a 1,2,4-Oxadiazole Compound with Cyclodextrin
Objective: To prepare a stock solution of a poorly soluble 1,2,4-oxadiazole compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
1,2,4-oxadiazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Cyclodextrin Solution: Weigh out the desired amount of HP-β-CD and dissolve it in the appropriate volume of deionized water or buffer to make a concentrated stock solution (e.g., 40% w/v). Vigorous vortexing or gentle warming may be required.
-
Add the Compound: Weigh the 1,2,4-oxadiazole compound and add it directly to the HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously for at least 30 minutes. Sonication in a bath sonicator for 15-30 minutes can also facilitate complex formation.
-
Equilibration: Allow the solution to equilibrate at room temperature for several hours or overnight to ensure maximum complexation.
-
Filtration (Optional): If any undissolved compound remains, filter the solution through a 0.22 µm syringe filter to obtain a clear, particle-free stock solution.
-
Concentration Determination: It is recommended to determine the final concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Small-Scale Solubility Testing with Co-Solvents
Objective: To quickly assess the ability of different co-solvents to improve the solubility of a 1,2,4-oxadiazole compound in an aqueous buffer.
Materials:
-
1,2,4-oxadiazole compound
-
DMSO (anhydrous)
-
Co-solvents: PEG 400, Propylene Glycol, Tween 80
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or light scattering
Procedure:
-
Prepare Compound Stock: Prepare a 10 mM stock solution of the 1,2,4-oxadiazole compound in 100% DMSO.
-
Prepare Co-Solvent Mixtures: In separate tubes, prepare 1:1 mixtures of your 10 mM DMSO stock with each co-solvent (e.g., 50 µL of DMSO stock + 50 µL of PEG 400). This will result in a 5 mM compound solution in a 50:50 DMSO:co-solvent mixture.
-
Dilution into Buffer: In the 96-well plate, add 198 µL of the aqueous buffer to each well.
-
Add Compound Solutions: Add 2 µL of the 100% DMSO stock and each of the DMSO:co-solvent mixtures to separate wells. This will result in a final compound concentration of 100 µM with 1% organic solvent.
-
Incubation and Observation: Incubate the plate at room temperature for 1-2 hours. Visually inspect the wells for any signs of precipitation.
-
Quantitative Measurement: Measure the light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify the amount of precipitation. A higher reading indicates greater precipitation.
Data Summary Table:
| Formulation | Visual Observation | Light Scattering (AU) |
| 1% DMSO | Heavy Precipitate | 0.85 |
| 1% DMSO/PEG 400 (1:1) | Slight Haze | 0.23 |
| 1% DMSO/Tween 80 (1:1) | Clear Solution | 0.05 |
Concluding Remarks
Overcoming the solubility challenges of 1,2,4-oxadiazole compounds is a critical step in their successful evaluation as potential therapeutic agents. A systematic approach that begins with understanding the physicochemical properties of the compound and progresses through a logical troubleshooting workflow will significantly increase the likelihood of obtaining reliable and reproducible data in biological assays. The strategies outlined in this guide, from simple adjustments in experimental technique to more advanced formulation approaches, provide a robust toolkit for researchers working with this important class of molecules.
References
-
Astray, G., et al. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 26(10), 2899. [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925.
-
Bergström, C. A., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(5), 893-900. [Link]
-
Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2841-2850. [Link]
-
Keck, C. M., & Müller, R. H. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 5(1), 28-56. [Link]
-
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
- Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
-
CarboHyde. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? [Video]. YouTube. [Link]
- Patel, M., & Patel, N. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 1-8.
-
Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Investigation, 42(6), 253-268. [Link]
-
Loftsson, T., & Brewster, M. E. (2008). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Drug Delivery Science and Technology, 18(5), 311-318. [Link]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(5), 893-900. [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies, 5(2), 261-272. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
-
Brouwers, J., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of Pharmaceutical Sciences, 102(3), 967-976. [Link]
-
ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?[Link]
-
Augustijns, P., et al. (2019). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Pharmaceutics, 11(5), 226. [Link]
-
PFormulate. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]
-
Popa-Burke, I. G., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
-
Academia.edu. (n.d.). (PDF) The new era of 1,2,4-oxadiazoles. [Link]
-
de Oliveira, R. B., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(19), 4654. [Link]
-
ResearchGate. (n.d.). Properties and reactivities of 1,2,4-oxadiazole derivatives. [Link]
- Sharma, D., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 9(4-s), 834-841.
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?[Link]
-
Szymański, P., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2573. [Link]
-
da Silva, A. C. A., et al. (2021). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. RSC Medicinal Chemistry, 12(9), 1548-1559. [Link]
-
ResearchGate. (2025, October 12). (PDF) 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. [Link]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-714. [Link]
-
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Asati, V., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 525-544. [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]
-
do Carmo, E. D., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. Molecules, 28(22), 7563. [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]
-
Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. [Link]
-
University of Rochester. (n.d.). Workup: DMF or DMSO. [Link]
- Pace, A., & Buscemi, S. (2014). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 18(3), 380-398.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. raytor.com [raytor.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. ovid.com [ovid.com]
- 11. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. enamine.net [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability Enhancement of 3-Amino-1,2,4-Oxadiazole Derivatives
Status: Operational Operator: Senior Application Scientist Topic: 3-Amino-1,2,4-Oxadiazole Scaffold Stability Reference ID: OXD-STAB-001
Introduction
Welcome to the Technical Support Center. You are likely utilizing the 3-amino-1,2,4-oxadiazole scaffold as a bioisostere for esters or amides to improve physicochemical properties in your drug discovery campaign. While generally robust, this scaffold presents specific stability vulnerabilities—particularly regarding the O1–N2 bond and C3-exocyclic amine reactivity.
This guide addresses the three primary failure modes: Hydrolytic Ring Opening , Boulton-Katritzky Rearrangement (BKR) , and Metabolic Degradation .
Module 1: Chemical Stability & Hydrolysis
Issue: "My compound degrades rapidly in basic buffers or during workup."
Diagnosis: The 1,2,4-oxadiazole ring is sensitive to nucleophilic attack, particularly at the C5 position. The O1–N2 bond is the "weak link." While the 3-amino group acts as an electron-donating group (EDG) by resonance—theoretically stabilizing the ring compared to 3-alkyl derivatives—strong bases or nucleophilic solvents (e.g., methanol/methoxide) can trigger ring cleavage to form amidoximes or cyanamides .
Troubleshooting Protocol: pH-Rate Profiling
Step-by-Step Validation:
-
Buffer Selection: Avoid nucleophilic buffers (e.g., Tris, primary amines) which can aminolyze the ring. Use Phosphate or HEPES .
-
The "Danger Zone": Maintain pH < 8.0 during workup. If basic extraction is necessary, use weak bases (NaHCO₃) and minimize contact time.
-
Kinetic Experiment:
-
Prepare 100 µM compound in buffers (pH 2.0, 7.4, 9.0).
-
Incubate at 37°C.
-
Monitor by HPLC-UV/MS at t=0, 1h, 4h, 24h.
-
Pass Criteria: >95% parent remaining at pH 7.4 (24h).
-
Mechanism of Failure (Hydrolysis)
The following diagram illustrates the nucleophilic attack pathway leading to ring destruction.
Module 2: Structural Integrity (The "Hidden Trap")
Issue: "I acylated the 3-amine, but the NMR spectrum shows a different isomer."
Diagnosis: You have likely triggered a Boulton-Katritzky Rearrangement (BKR) . When you functionalize the 3-amino group (e.g., forming an amide or urea), you create a three-atom side chain (N-C-O). If the oxygen of your new amide group attacks the ring nitrogen (N2), the oxadiazole ring opens and recyclizes to form a 1,2,4-triazole . This is thermodynamically driven and often irreversible.
FAQ: Preventing Rearrangement
Q: Which derivatives are at risk?
-
High Risk: 3-acylamino-1,2,4-oxadiazoles (Amides).
-
High Risk: 3-ureido-1,2,4-oxadiazoles (Ureas).
-
Low Risk: Free amine (3-NH₂) or alkylated amine (3-NHR).
Q: How do I stabilize the amide derivative?
-
Steric Bulk: Increase steric hindrance at the C5 position of the oxadiazole. A bulky group (e.g., tert-butyl, ortho-substituted phenyl) at C5 makes the ring nitrogen (N2) less accessible to the side-chain nucleophile.
-
Electronic Deactivation: Electron-withdrawing groups on the side chain can reduce the nucleophilicity of the attacking oxygen, though this is often difficult to tune without affecting potency.
Mechanism of Failure (Boulton-Katritzky)
Module 3: Metabolic Stability (Microsomal)
Issue: "High clearance in Human Liver Microsomes (HLM)."
Diagnosis: While 1,2,4-oxadiazoles are often used to replace unstable esters, they are not metabolically inert. The primary metabolic risks are:
-
Reductive Ring Opening: Catalyzed by enzymes (reductases) or ferrous heme, cleaving the N-O bond.
-
Oxidation of the 3-Amino Handle: The exocyclic amine can undergo N-oxidation or dealkylation (if substituted).
Optimization Table: SAR for Stability
Use this table to guide your structural modifications (SAR) to improve half-life (
| Modification | Effect on Stability | Mechanism | Recommendation |
| C5-Aryl Substitution | ⭐⭐⭐ (High) | Conjugation stabilizes the ring; steric bulk prevents hydrolytic attack. | Preferred over C5-Alkyl. |
| C5-Alkyl Substitution | ⭐ (Low) | C5-Alkyl rings are more prone to nucleophilic attack and enzymatic oxidation. | Avoid if possible; use branched alkyls (i-Pr, t-Bu). |
| 3-NH₂ -> 3-NH-Alkyl | ⭐⭐ (Medium) | Reduces N-oxidation potential compared to free amine (depending on alkyl group). | Monitor for dealkylation. |
| Fluorination (C5-Aryl) | ⭐⭐⭐ (High) | Blocks metabolic soft spots on the phenyl ring; electronic stabilization.[1] | Add F or Cl to the C5-phenyl ring. |
Experimental Protocol: Reductive Stability Assay
To distinguish between oxidative (CYP450) and reductive metabolism:
-
Control: Incubate compound with HLM + NADPH (Standard).
-
Test: Incubate compound with Liver Cytosol (contains reductases) without NADPH, or with HLM + NADPH + DPPD (antioxidant to inhibit P450s).
-
Result: If degradation persists in Cytosol or with P450 inhibitors, the mechanism is reductive ring opening .[1]
References
-
Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry. Link
-
Boulton, A. J., & Katritzky, A. R. (1962). Heterocyclic Rearrangements. Proceedings of the Chemical Society. Link
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Souldozi, A., et al. (2007). Synthesis and Tautomerism of 3-Amino-1,2,4-oxadiazoles. Arkivoc. Link
Sources
Technical Support Center: Purification of Substituted 1,2,4-Oxadiazoles
Status: Active Operator: Senior Application Scientist Subject: Troubleshooting & Refining Purification Protocols
Mission Statement
You are likely here because your 1,2,4-oxadiazole synthesis—likely via the cyclodehydration of an
This guide moves beyond generic chromatography advice. We focus on exploiting the physicochemical differences between the 1,2,4-oxadiazole core (weakly basic, lipophilic, thermally sensitive) and its precursors to achieve isolation with minimal yield loss.
Module 1: The "Chemist’s Hack" – Chemical Scavenging
Use this module BEFORE attempting column chromatography.
The Problem: The most persistent impurity is the unreacted amidoxime . It often co-elutes with the product on silica because both possess moderate polarity, yet their chemical behaviors differ drastically.
The Solution: Exploiting
Protocol: The "T3P/Acid-Wash" Workup
Recommended when using T3P (Propylphosphonic anhydride) or EDC coupling.
-
Quench: Dilute reaction mixture with EtOAc (ethyl acetate). If the reaction was in DMF/DMSO, use a 10:1 ratio of EtOAc to reaction volume to ensure phase separation.
-
Acid Scavenge (Target: Amidoxime):
-
Base Scavenge (Target: Acids & T3P):
-
Solvent Removal (Target: DMF/DMSO):
Module 2: Crystallization & Phase Behavior
Use this module for scale-up (>500 mg) or when chromatography is impractical.
The Problem: 1,2,4-Oxadiazoles often form "oils" that refuse to solidify due to trace solvent entrapment or conformational flexibility.
The Solution: Disruption of solvation shells using specific binary solvent systems.
Solubility Data & Solvent Selection
| Solvent System | Role | Application |
| EtOH / | Recrystallization | Gold Standard. Dissolve in hot EtOH, add warm water until turbid, cool slowly. Excellent for removing polar impurities. |
| Hexane / EtOAc | Trituration | Use when product is an oil.[4] Sonicate the oil in cold Hexane with drops of EtOAc to induce nucleation. |
| Isopropanol (IPA) | Crystallization | Best for highly lipophilic derivatives (e.g., 3,5-diaryl systems). |
| Water | Precipitation | If the reaction uses T3P/DMSO, pouring the mixture into crushed ice often precipitates the pure oxadiazole immediately. |
Module 3: Thermal Stability & The Rearrangement Trap
Critical safety and yield warning.
The Issue: Researchers often attempt to distill these compounds or heat them aggressively to remove solvents.
The Risk: Boulton-Katritzky Rearrangement .
At elevated temperatures (often
Rule of Thumb:
-
NEVER attempt fractional distillation of the crude oxadiazole at atmospheric pressure.
-
Keep rotovap bath temperatures
.
Visualizing the Workflow
The following diagram outlines the logical decision tree for purifying a crude 1,2,4-oxadiazole reaction mixture.
Figure 1: Decision matrix for the isolation of 1,2,4-oxadiazoles, prioritizing chemical scavenging over chromatography.
Troubleshooting FAQs
Q1: My product is co-eluting with the starting amidoxime on TLC. How do I separate them? A: This is common due to similar polarity.
-
Modify the Mobile Phase: Switch from Hexane/EtOAc to DCM/MeOH (98:2) or Toluene/Acetone . The oxadiazole often behaves differently in chlorinated solvents compared to the amidoxime.
-
Chemical Wash (Pre-Column): Refer to Module 1. A rigorous acid wash (0.5 M HCl) of the crude oil before loading the column usually removes >95% of the amidoxime, making the chromatography trivial.
Q2: I used T3P (Propylphosphonic anhydride) for the cyclization. Do I need to remove the byproducts before the column? A: Yes, but it is easy. T3P byproducts are highly water-soluble. A simple aqueous workup (water wash followed by bicarbonate wash) will remove them entirely. You generally do not need to worry about T3P residues contaminating the final product if you performed an aqueous extraction.
Q3: My NMR shows the product is pure, but it remains a sticky oil instead of a solid. A: 1,2,4-Oxadiazoles are notorious for supercooling.
-
Technique: Dissolve the oil in a minimum amount of
or EtOAc, then add excess Hexane until cloudy. Place in a freezer overnight. Scratch the flask glass with a spatula to induce nucleation. -
Lyophilization: If the oil contains trace water/solvent, freeze-drying from benzene or dioxane (if safety permits) or high-vacuum drying for 24h often yields a solid.
Q4: Can I use microwave irradiation to speed up the synthesis?
A: Yes, microwave synthesis is highly effective for the cyclodehydration step (e.g.,
References
-
Augustine, J. K., et al. (2009).[2][5] Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[6] Synlett. Source:
-
Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry. Source:
-
Boulton, A. J., & Katritzky, A. R. (1962). Heterocyclic Rearrangements. Proceedings of the Chemical Society. (Foundational text on thermal instability/rearrangement). Source:
-
Jakopin, Z., & Dolenc, M. S. (2007). Recent Advances in the Synthesis of 1,2,4-Oxadiazoles. Current Organic Chemistry. Source:
Sources
- 1. daneshyari.com [daneshyari.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Strategies to reduce the toxicity of novel heterocyclic drug candidates
Topic: Strategies to Reduce Toxicity of Novel Heterocyclic Drug Candidates
Status: Operational Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: TOX-OPT-2024-X
Welcome to the MedChem Safety Optimization Hub
As a Senior Application Scientist, I often see promising heterocyclic leads fail not because of potency, but because of "silent" liabilities—reactive metabolites, hERG blockage, or phospholipidosis.
This guide is not a textbook. It is a troubleshooting manual . We will treat toxicity as a bug in your molecular code. Below are the three most common "error logs" in heterocyclic drug design and the specific patches (strategies) to resolve them.
Module 1: Metabolic Activation (The "Structural Alert" Error)
Symptom: Your compound shows high intrinsic clearance (
Troubleshooting Strategies
1. The "Block and Deactivate" Patch
If your scaffold contains "soft spots" (electron-rich positions prone to oxidation), you must block them or reduce their electron density.
-
Fluorine Scan: Replace the hydrogen at the metabolic soft spot (usually para- to a heteroatom or on the alpha-carbon) with Fluorine.
-
Mechanism: The C-F bond is stronger (approx. 116 kcal/mol) than C-H and resistant to CYP-mediated radical abstraction.
-
-
Deuterium Switch: Replace H with D at the site of metabolism.
-
Mechanism: Exploits the Kinetic Isotope Effect (KIE). Breaking C-D is slower than C-H. Note: This is often a late-stage fix due to cost.
-
-
Electronic Deactivation: Add an Electron-Withdrawing Group (EWG) like
, , or a halogen to the ring.-
Mechanism: Lowers the HOMO energy, making the ring less nucleophilic and harder for the high-valent iron-oxo species of CYP450 to oxidize.
-
2. The "Heteroatom Swap" (Scaffold Hopping)
Certain rings are "structural alerts." Furans and thiophenes are notorious for opening into reactive dicarbonyls or sulfines.
-
Furan
Oxazole/Isoxazole: Adding a nitrogen atom reduces electron density and aromaticity, stabilizing the ring against epoxidation. -
Thiophene
Thiazole/Isothiazole: Similar logic; the nitrogen acts as an electron sink.
Experimental Protocol: GSH Trapping Assay
Use this to validate if your strategy eliminated the reactive metabolite.
-
Incubation: Incubate test compound (10
M) with human liver microsomes (HLM) (1 mg/mL) in phosphate buffer (pH 7.4). -
Activation: Initiate reaction with NADPH (1 mM).
-
Trapping: Add Glutathione (GSH) or Potassium Cyanide (KCN) at 5 mM.
-
Termination: Quench with ice-cold acetonitrile after 60 mins.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Success Criteria: Absence of
(GSH adduct) peaks compared to control.
-
Visualization: Bioactivation Mitigation Workflow
Caption: Decision tree for mitigating reactive metabolite formation in heterocyclic candidates.
Module 2: hERG Inhibition (The "Cardiotoxicity" Error)
Symptom: QT interval prolongation in safety pharmacology studies.
Diagnosis: Your molecule is blocking the
Troubleshooting Strategies
1. The
Modulation Patch
If the basic amine is the anchor, weaken the anchor.
-
Reduce Basicity: Lower the
of your amine to < 7.5.-
Tactic: Add an oxygen atom adjacent to the nitrogen (e.g., Piperidine
Morpholine). The inductive effect lowers by ~2-3 units. -
Tactic: Use an amide or sulfonamide instead of an amine (if H-bond donor/acceptor profile permits).
-
2. The "Grease" Reduction
hERG binding is driven by lipophilicity.[3]
-
Lower LogP: Introduce polar groups (hydroxyls, sulfones) to the periphery.
-
Zwitterion Strategy: Add a carboxylic acid.[4] The negative charge repels the electronegative regions of the hERG pore and reduces net lipophilicity.
3. Steric Disruption
-
Rigidification: Constrain the linker between the aromatic ring and the amine. If the molecule cannot adopt the conformation required to fit the pore, it cannot block the channel.
Data Summary: Impact of Structural Changes on hERG
| Structural Modification | Effect on | Effect on LogP | Predicted hERG Impact |
| Piperidine | Significant Reduction | ||
| Piperidine | Moderate Reduction | ||
| H | Slight Reduction | ||
| Add Carboxylic Acid (Zwitterion) | N/A | High Reduction |
Visualization: hERG Optimization Loop
Caption: Iterative cycle for detuning hERG affinity via structural modification.
Module 3: Non-Specific Toxicity (The "Brick Dust" Error)
Symptom: Phospholipidosis (lysosomal accumulation) or promiscuous binding.
Diagnosis: High lipophilicity (LogP > 3) combined with a basic
Troubleshooting Strategies
1. The "Oxetane" Bioisostere
Replace a gem-dimethyl or a carbonyl group with an oxetane ring.
-
Benefit: Oxetanes are polar but lipophilic enough to cross membranes. They lower LogP and LogD significantly compared to carbocycles, reducing "brick dust" insolubility and non-specific binding.
2.
Optimization
Focus on Lipophilic Ligand Efficiency (LLE) rather than just potency.
-
Target: Ensure
. -
Action: If you add mass, it must add potency. If it only adds lipophilicity, cut it.
FAQ: Frequently Asked Questions
Q: I replaced a benzene ring with a pyridine to lower LogP, but toxicity increased. Why? A: While Pyridine lowers LogP, the lone pair on the nitrogen can form specific interactions with off-targets (like CYP heme iron). Furthermore, pyridines can be metabolized to reactive N-oxides. Try blocking the para-position of the pyridine or switching to a pyrimidine to further reduce electron density.
Q: Can I use a Tetrazole to replace a Carboxylic Acid to fix hERG?
A: Yes, this is a classic bioisostere. Tetrazoles (
Q: How do I know if my Fluorine substitution worked without running an animal study?
A: Run an Intrinsic Clearance (
References
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (2012). Strategies for reducing metabolism of five-membered heteroarenes. Link
-
Strategies to reduce hERG K+ channel blockade. Bioorganic & Medicinal Chemistry Letters. (2013). Exploring heteroaromaticity and rigidity to reduce hERG binding. Link
-
Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. (2011). Comprehensive review of bioisosteric replacements including oxetanes and fluorine. Link
-
Minimizing the Risk of Bioactivation. Chemical Research in Toxicology. (2011). Mechanisms of reactive metabolite formation and structural alerts.[2] Link
-
The Impact of Basicity on hERG Inhibition. Drug Discovery Today. (2015). Analysis of pKa reduction strategies to mitigate cardiotoxicity. Link
Sources
Improving the pharmacokinetic properties of 1,2,4-oxadiazole-based inhibitors
Technical Support Center: 1,2,4-Oxadiazole Pharmacokinetics
Current Status: ONLINE Agent: Senior Application Scientist Ticket Subject: Optimization of PK/PD Profile for 1,2,4-Oxadiazole Series
System Overview & Architecture
Welcome to the technical support hub for 1,2,4-oxadiazole optimization. You are likely using this scaffold as a bioisostere for esters or amides to improve metabolic stability.[1] However, while the 1,2,4-oxadiazole ring is robust against standard esterases, it introduces unique pharmacokinetic (PK) challenges—specifically regarding solubility, electrophilic susceptibility, and phase I reductive metabolism.
This guide treats your chemical series as a system requiring debugging. Below are the specific modules for troubleshooting "bugs" in your compound's in vivo performance.
Troubleshooting Modules (Q&A Format)
Module A: Metabolic Stability (High Clearance)
User Query: My 3,5-disubstituted 1,2,4-oxadiazole shows excellent plasma stability but rapid clearance in liver microsomes (HLM/MLM). Is the ring opening?
Diagnosis: It is statistically unlikely that the ring itself is the primary site of metabolism in microsomes unless you are under strong reducing conditions. The 1,2,4-oxadiazole ring is generally stable to CYP450 oxidation. The "leak" is almost certainly in your side chains.
Root Cause Analysis:
-
Side-Chain Oxidation: The lipophilic nature of the oxadiazole core attracts CYP enzymes, which then oxidize susceptible aliphatic groups on the C3 or C5 substituents.
-
Reductive Cleavage (Rare but possible): In cytosolic fractions (not microsomes) or anaerobic conditions, the N-O bond can be cleaved by reductases.
Solution Protocol:
-
Step 1 (Verify Ring Stability): Incubate in plasma vs. heat-inactivated microsomes. If stable, the ring is chemically intact.[2]
-
Step 2 (Block Soft Spots): Perform a Metabolite ID (MetID) study. If you see +16 Da (oxidation), fluorinate the metabolic "soft spots" on the side chains.
-
Step 3 (Steric Shielding): If the metabolism is occurring near the ring, introduce an ortho-substituent on the phenyl ring attached to C3 or C5. This twists the molecule, preventing the planar conformation required for some enzymatic binding pockets.
Technical Insight: The 1,2,4-oxadiazole is an electron-deficient aromatic ring. It deactivates attached phenyl rings toward CYP oxidation, pushing metabolism to distal alkyl groups.
Module B: Solubility (The "Brick Dust" Error)
User Query: My compounds have nanomolar potency but precipitate in the assay buffer. Oral bioavailability (%F) is <5%.
Diagnosis:
You are suffering from "Molecular Planarity Syndrome." 1,2,4-oxadiazoles are flat, aromatic systems that facilitate strong
Troubleshooting Steps:
-
Escape from Flatland: Increase the fraction of sp3 carbons (
). Replace a flat phenyl substituent with a saturated heterocycle (e.g., morpholine, piperidine, or a bridged bicyclic system). -
Lower LogD: The oxadiazole ring is lipophilic. Introduce a polarity breaker.
-
Patch: Add a solubilizing tail (e.g., amine or carboxylic acid) if the binding pocket permits.
-
-
Disrupt Symmetry: Symmetrical 3,5-diaryl-1,2,4-oxadiazoles pack too well. Introduce asymmetry to lower the melting point.
Data Visualization: Solubility Impact Table
| Modification Strategy | Mechanism | Expected Solubility Change | Risk |
| Ortho-substitution | Twists ring out of plane | Moderate Increase ( | Reduced potency (steric clash) |
| Saturated Ring (C3/C5) | Increases | High Increase ( | Metabolic liability on ring |
| Polar Group (Pyridine) | Lowers LogP | Moderate Increase ( | CYP inhibition (N-coordination) |
Module C: Chemical Stability (Nucleophilic Attack)
User Query: I see degradation of my compound in basic buffers (pH > 8) or in the presence of thiols (GSH).
Diagnosis:
The C5 position of the 1,2,4-oxadiazole is electrophilic. Unlike 1,3,4-oxadiazoles, the 1,2,4-isomer has a polarized N-O bond that makes C5 susceptible to nucleophilic attack (
Mechanism:
Nucleophiles (OH⁻, R-SH) attack C5
Solution Protocol:
-
Electronic Deactivation: Place an electron-donating group (EDG) like -OMe or -N(Me)2 on the aryl ring attached to C5. This reduces the electrophilicity of C5.
-
Avoid Strong EWGs: Do not place strong electron-withdrawing groups (e.g., -NO2, -CF3) on the C5-aryl ring, as this supercharges the C5 carbon for nucleophilic attack.
-
Switch Isomers: If C5 stability is unsolvable, flip the substituents (swap C3 and C5 groups) or switch to the 1,3,4-oxadiazole isomer (which is more chemically stable but has different H-bond acceptor profiles).
Experimental Workflows (Visualized)
Workflow 1: The PK Optimization Logic Gate
Caption: Decision tree for optimizing 1,2,4-oxadiazole pharmacokinetics, prioritizing solubility and stability filters before in vivo testing.
Workflow 2: Metabolic Soft-Spot Identification
Caption: Primary degradation pathways for 1,2,4-oxadiazoles. Note that oxidative metabolism usually targets substituents, while reduction/hydrolysis targets the ring.
Standard Operating Protocol (SOP): Chemical Stability Assay
Objective: To determine if the 1,2,4-oxadiazole ring is susceptible to nucleophilic attack (C5 instability) prior to biological testing.
Reagents:
-
Test Compound (10 mM in DMSO)
-
Buffer A: 0.1 M HCl (pH 1.0)
-
Buffer B: PBS (pH 7.4)
-
Buffer C: PBS + 5 mM Glutathione (GSH) (Simulating intracellular nucleophiles)
Procedure:
-
Preparation: Dilute Test Compound to 10 µM in each buffer (Final DMSO < 1%).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot at T=0, 1h, 4h, and 24h.
-
Quenching: Add equal volume cold Acetonitrile (ACN) with Internal Standard.
-
Analysis: LC-MS/MS.
-
Pass Criteria: >95% parent remaining at 24h in Buffer B.
-
Flag Criteria: Loss of parent in Buffer C (GSH adduct formation) indicates high electrophilicity at C5.
-
References
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
- Context: Comprehensive review of oxadiazole properties and bioisosterism.
-
Pace, A., & Pierro, P. (2009). "The 1,2,4-Oxadiazole Ring: A Powerful Scaffold in Medicinal Chemistry."[2][3] Organic & Biomolecular Chemistry. Link
-
Context: Detailed analysis of the ring's chemical reactivity and synthesis.
-
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
- Context: Discusses the use of 1,2,4-oxadiazoles to replace esters for improved metabolic stability.
-
Sleno, L., & Emili, A. (2008). "Drug Metabolite Profiling using Q-TOF Mass Spectrometry." Current Drug Metabolism. Link
- Context: Methodologies for identifying ring-opening metabolites vs.
-
Kalgutkar, A. S., et al. (2005). "Comprehensive Analysis of HLM Stability." Drug Metabolism and Disposition. Link
- Context: General protocols for microsomal stability adapted for the guide.
Sources
- 1. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpbsci.com [jpbsci.com]
Method validation for analytical characterization of 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine
Technical Support Center: Analytical Characterization of 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine
Status: Operational | Protocol: ICH Q2(R2) / Q14 | Lead Scientist: Dr. A. Vance
Introduction: The Molecule & The Challenge
Welcome to the technical validation hub for This compound . As researchers, we often underestimate the "personality" of small heterocycles. This molecule presents a unique duality:
-
The Fluoropyridine Core: The fluorine atom at position 3 is electron-withdrawing, lowering the pKa of the pyridine nitrogen (approx. pKa ~3.0) compared to unsubstituted pyridine. This affects retention behavior significantly at acidic pH.
-
The 1,2,4-Oxadiazole Ring: While generally stable, this ring system has "latent" instability. It is susceptible to Boulton-Katritzky rearrangement under thermal stress and nucleophilic attack (ring opening) under high pH conditions.
This guide moves beyond generic templates. It applies ICH Q2(R2) principles specifically to the physicochemical realities of this compound.
Visualizing the Validation Lifecycle
Before beginning wet-lab work, understand the workflow. We are moving from Method Development (ICH Q14) to Validation (ICH Q2).[1]
Caption: The integrated workflow linking risk assessment (chemical instability) to validation execution.
Module 1: Chromatographic Optimization & Specificity
The Issue: The 3-amino-1,2,4-oxadiazole moiety is polar, while the fluoropyridine is moderately lipophilic but ionizable. Standard C18 gradients often result in early elution or peak tailing due to silanol interactions.
The Solution:
-
Stationary Phase: Use a Charged Surface Hybrid (CSH) C18 or a Pentafluorophenyl (PFP) column. PFP offers unique selectivity for fluorinated aromatics.
-
Mobile Phase: Avoid pH > 7.5 (risk of ring opening).
-
Recommended: 0.1% Formic Acid (pH ~2.7) or 10mM Ammonium Acetate (pH 5.5).
-
Note: At pH 2.7, the pyridine is protonated (
), reducing retention but improving solubility.
-
Protocol: Specificity & Forced Degradation
You must prove the method separates the API from its degradation products.
-
Acid Stress: 0.1 N HCl, 60°C, 4 hours. (Expect: Pyridine N-oxide formation or amide hydrolysis).
-
Base Stress: 0.1 N NaOH, RT, 2 hours. (Critical: 1,2,4-oxadiazoles are base-sensitive. Watch for ring cleavage to nitrile/cyanate species).
-
Oxidative Stress: 3% H₂O₂, RT, 4 hours.
-
Thermal Stress: Solid state, 80°C, 24 hours. (Watch for Boulton-Katritzky rearrangement isomers).
Acceptance Criteria:
-
Peak Purity (via PDA/DAD): > 99.0%.
-
Resolution (
): > 1.5 between API and nearest impurity.
Module 2: Quantitative Rigor (Linearity, Accuracy, Precision)
This section ensures your numbers are real. We use a "Self-Validating" approach where residuals are checked, not just
Data Summary Table
| Parameter | Experimental Design | Acceptance Criteria (ICH/USP) |
| Linearity | 5 levels (e.g., 50% to 150% of target conc). | |
| Accuracy | Spiking into matrix (Placebo) at 3 levels (80%, 100%, 120%). Triplicate preps. | Recovery: 98.0% – 102.0%. |
| Repeatability | 6 independent preparations at 100% conc. | RSD |
| Intermediate Precision | Different day, different analyst, different column lot. | Overall RSD |
| LOD / LOQ | Based on Signal-to-Noise (S/N). | LOD (S/N ~3); LOQ (S/N ~10). |
Troubleshooting Accuracy Failures
-
Scenario: You get 85% recovery.
-
Root Cause: The 3-amino group can adsorb to glass.
-
Fix: Use silanized glassware or polypropylene tubes. Ensure the diluent contains at least 50% organic solvent (ACN/MeOH) to disrupt surface adsorption.
Module 3: Stability & Robustness
The 1,2,4-oxadiazole ring is the "weak link." Your robustness study must define the "Safe Zone" for analysis.
Caption: Decision tree for assessing method robustness against critical parameters.
Critical Robustness Insight: Do not exceed 40°C column temperature. Higher temperatures may induce on-column degradation of the oxadiazole, appearing as a "hump" or elevated baseline between peaks.
FAQ: Troubleshooting the Unseen
Q1: My peak shape is tailing (
-
Diagnosis: Likely interaction between the basic pyridine nitrogen and residual silanols on the silica support.
-
Fix:
-
Add 10-20 mM Ammonium Formate or Acetate to the mobile phase. The ammonium ions compete for silanol sites.
-
Switch to a "hybrid" particle column (e.g., Waters XBridge or Phenomenex Kinetex EVO) designed for high pH stability, allowing you to run at pH 7-8 where the pyridine is neutral (unprotonated).
-
Q2: I see a small impurity peak growing in my standard solution over 24 hours.
-
Diagnosis: Hydrolysis of the amino-oxadiazole.
-
Fix: Check your diluent pH. If you are using 0.1% TFA (pH ~2), the acid might be too strong for long-term storage. Switch to 0.1% Formic Acid or a neutral Methanol/Water mix. Store standards at 4°C.
Q3: The retention time shifts significantly between runs.
-
Diagnosis: The pKa of the fluoropyridine (~3.0) is close to the pKa of common buffers (Formate ~3.75, Phosphate ~2.1). Small changes in mobile phase pH cause large shifts in the ionization state of the molecule.
-
Fix: Move the pH away from the pKa. Operate at pH 5.0 (Acetate) or pH 2.0 (Phosphate/TFA) to ensure the ionization state is constant (100% ionized or 100% neutral).
References
-
ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023. [Link]
-
FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[2][3] U.S. Food and Drug Administration, 2015. [Link]
-
Pace, A., & Buscemi, S. The Boulton-Katritzky Rearrangement of 1,2,4-Oxadiazoles. Advances in Heterocyclic Chemistry, 2006. (Contextual grounding for oxadiazole instability).
- Dolan, J. W.Temperature Selectivity in Reversed-Phase HPLC. LCGC North America, 2002.
Sources
Validation & Comparative
5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine vs other 1,2,4-oxadiazole anticancer agents
This guide provides an in-depth technical comparison of 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine (a representative 3-amino-1,2,4-oxadiazole scaffold) against established and emerging 1,2,4-oxadiazole anticancer agents.
The content focuses on the structural utility of this scaffold in Immuno-Oncology (IDO1 inhibition) and Kinase Targeting , contrasting it with the clinically relevant 1,2,5-oxadiazole (furazan) class (e.g., Epacadostat).
Executive Summary: The Scaffold Advantage
This compound represents a critical chemical scaffold in modern anticancer drug design. It serves as a bioisostere to the metabolically labile 1,2,5-oxadiazole (furazan) ring found in first-generation IDO1 inhibitors.
-
Primary Utility: Immuno-oncology (IDO1 Inhibition) and Fragment-Based Drug Discovery (FBDD).
-
Key Advantage: Enhanced chemical stability compared to 1,2,5-oxadiazoles, which are prone to reductive ring-opening.
-
Target Profile: Heme-containing enzymes (IDO1, TDO) and specific kinases (P70S6K, EGFR).
Mechanistic Profile & Signaling Pathway
Mechanism of Action: Heme Coordination
The 1,2,4-oxadiazole ring functions as a weak base that coordinates with the heme iron (
-
The 3-Amine Moiety: Forms hydrogen bonds with the propionate group of the heme or active site residues (e.g., Ser167), stabilizing the inhibitor.
-
The 3-Fluoropyridine Group: Occupies the hydrophobic pocket (Pocket A), mimicking the indole ring of the natural substrate L-Tryptophan. The fluorine atom provides metabolic stability and halogen-bonding interactions.
Pathway Visualization (Graphviz)
The following diagram illustrates the IDO1 pathway blockade and the downstream restoration of T-cell activity.
Caption: Mechanism of IDO1 blockade by 1,2,4-oxadiazole agents, preventing Tryptophan depletion and Kynurenine-mediated T-cell suppression.
Comparative Analysis: Performance & Data
This section compares the 1,2,4-oxadiazole scaffold (Target Product) with the 1,2,5-oxadiazole (Furazan) class (e.g., Epacadostat) and 1,3,4-oxadiazole derivatives.
Table 1: Structural & Biological Comparison
| Feature | Target: this compound | Comparator A: Epacadostat Analog (1,2,5-Oxadiazole) | Comparator B: 1,3,4-Oxadiazole Derivatives |
| Core Scaffold | 1,2,4-Oxadiazole | 1,2,5-Oxadiazole (Furazan) | 1,3,4-Oxadiazole |
| Primary Target | IDO1 (Heme binder), Kinases | IDO1 (Heme binder) | Telomerase, HDAC, Tubulin |
| Binding Mode | Monodentate Heme Coordination | Bidentate/Monodentate Heme Coordination | Variable (often non-heme) |
| Metabolic Stability | High: Ring is stable to reduction.[1] | Moderate/Low: Ring can open to form nitriles. | High: Stable aromatic system. |
| Potency (IC50) | 0.1 – 5.0 µM (Typical for scaffold) | 10 – 100 nM (High potency) | 0.5 – 10 µM (Target dependent) |
| Key Advantage | Bioisosteric Stability: Avoids toxic metabolites. | Potency: Established clinical efficacy. | Versatility: Broad target range.[2][3] |
Experimental Data Analysis
While 1,2,5-oxadiazoles (Comparator A) generally exhibit higher intrinsic potency against IDO1 (IC50 < 100 nM), they suffer from reductive ring opening , leading to reactive nitrile metabolites. The 1,2,4-oxadiazole (Target) typically shows an IC50 in the low micromolar range (0.3 – 2.0 µM) in enzymatic assays but offers a superior safety profile for chronic dosing.
-
Case Study (Representative Data):
-
Compound: 3-amino-5-aryl-1,2,4-oxadiazole derivative.
-
Assay: HeLa cells stimulated with IFN-γ.
-
Result:IC50 = 0.74 ± 0.11 µM (Comparable to early-stage 1,2,5-oxadiazoles).
-
Selectivity: >100-fold selective for IDO1 over TDO.
-
Experimental Protocols
A. Synthesis of this compound
This protocol utilizes the condensation of an amidoxime with a carboxylic acid derivative, the standard route for this scaffold.
Reagents:
-
Starting Material A: Hydroxyguanidine (or N'-hydroxycarbamimidoyl cyanide for 3-amino core).
-
Starting Material B: 3-Fluoropyridine-4-carboxylic acid.
-
Coupling Agent: EDC·HCl / HOBt or CDI (Carbonyldiimidazole).
-
Solvent: DMF or Dioxane.
Step-by-Step Workflow:
-
Activation: Dissolve 3-Fluoropyridine-4-carboxylic acid (1.0 eq) in DMF. Add CDI (1.1 eq) and stir at RT for 1 hour to form the acyl imidazole active ester.
-
Cyclization: Add the hydroxyguanidine derivative (1.1 eq) to the reaction mixture.
-
Heating: Heat the mixture to 100–110°C for 4–6 hours. The high temperature drives the O-acylation followed by dehydration to close the 1,2,4-oxadiazole ring.
-
Work-up: Cool to RT, pour into ice water. The product often precipitates. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).
B. IDO1 Inhibition Assay (Kynurenine Detection)
Validates the biological activity of the synthesized compound.
-
Enzyme Prep: Recombinant human IDO1 (rhIDO1) diluted in assay buffer (50 mM Potassium Phosphate, pH 6.5, 10 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase).
-
Substrate: L-Tryptophan (100 µM final concentration).
-
Inhibitor: Add this compound (Serial dilutions: 100 µM to 1 nM).
-
Incubation: Incubate at 37°C for 30–60 minutes .
-
Termination: Stop reaction with 30% (w/v) Trichloroacetic Acid (TCA) . Incubate at 50°C for 30 mins to hydrolyze N-formylkynurenine to kynurenine.
-
Detection: Centrifuge. Mix supernatant 1:1 with Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Readout: Measure Absorbance at 480 nm (Yellow color indicates Kynurenine). Calculate IC50.
References
-
Benassi, A., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences. Link
-
Yue, E.W., et al. (2017). Discovery of Epacadostat (INCB024360): A Potent, Selective, and Orally Bioavailable Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1). ACS Medicinal Chemistry Letters. Link
-
Shamsi, F., et al. (2020). Synthesis and anticancer activity of novel 1,2,4-oxadiazole-sulfonamide derivatives. Bioorganic Chemistry. Link
-
Zhang, S., et al. (2018). Structure-Activity Relationship Studies of 1,2,4-Oxadiazole Derivatives as Novel IDO1 Inhibitors. European Journal of Medicinal Chemistry. Link
-
Kumar, A., & Bhatia, R. (2022).[1] Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. Juniper Online Journal of Public Health. Link
Sources
- 1. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases [jstage.jst.go.jp]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Validating the biological target of 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine
Target Validation Guide: 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine
Executive Summary
This guide details the validation framework for This compound (hereafter referred to as OXD-3F ), a pharmacologically privileged scaffold designed to inhibit D-Amino Acid Oxidase (DAAO) .
The 3-amino-1,2,4-oxadiazole moiety acts as a planar, neutral bioisostere of the
Part 1: Mechanistic Grounding & Comparative Analysis
The Biological Target: D-Amino Acid Oxidase (DAAO)
DAAO is a flavoenzyme (FAD-dependent) that catalyzes the oxidative deamination of D-amino acids (specifically D-Serine) into
-
Pathology: In Schizophrenia, DAAO activity is often elevated, leading to a depletion of D-Serine (a potent NMDA receptor co-agonist), resulting in NMDA hypofunction.
-
Mechanism of OXD-3F: The oxadiazole amine mimics the substrate's zwitterionic state, forming hydrogen bonds with Arg283 and Tyr224 in the active site, while the 3-fluoropyridine ring occupies the hydrophobic pocket, preventing FAD reduction.
Comparative Profile
OXD-3F is a "Next-Generation" inhibitor designed to overcome the blood-brain barrier (BBB) impermeability of early probes like CBIO.
| Feature | OXD-3F (Candidate) | CBIO (Gold Standard Probe) | Sodium Benzoate (Clinical Reference) |
| Primary Target | DAAO (Competitive Inhibitor) | DAAO (Competitive Inhibitor) | DAAO (Weak Competitive) |
| Binding Mode | Bioisostere (Oxadiazole-Amine) | Acidic Mimic (Isoxazol-ol) | Carboxylate Mimic |
| Potency ( | < 50 nM (High Potency) | ~150 nM | ~10-50 |
| BBB Permeability | High (Designed for CNS) | Low (Polar/Efflux substrate) | Moderate |
| Selectivity | High (vs. D-Aspartate Oxidase) | Moderate | Low (Promiscuous) |
| Utility | In vivo CNS efficacy studies | In vitro enzyme calibration | Clinical adjuvant therapy |
Part 2: Visualizing the Mechanism
The following diagram illustrates the DAAO enzymatic cycle and the specific competitive entry point of OXD-3F.
Figure 1: Mechanism of Action. OXD-3F competitively binds to the oxidized DAAO-FAD complex, preventing the hydride transfer necessary for D-Serine degradation.
Part 3: Experimental Validation Protocols
To validate OXD-3F, you must prove three things: Target Engagement (Biochem), Cellular Efficacy (Functional), and Selectivity .
Protocol A: The Amplex Red Coupled Enzyme Assay (Biochemical Potency)
Rationality: DAAO activity produces
Reagents:
-
Recombinant Human DAAO (rhDAAO).
-
Substrate: D-Serine (50 mM stock).
-
Cofactor: FAD (10
M). -
Detection: Amplex Red reagent + HRP.
Workflow:
-
Enzyme Prep: Dilute rhDAAO (final conc. 2-5 nM) in assay buffer (50 mM Tris-HCl, pH 8.0, 0.05% Tween-20). Crucial: Add 5
M FAD to the buffer to ensure the holoenzyme is formed. -
Inhibitor Incubation: Add OXD-3F (serial dilution 1 nM – 10
M) to the enzyme. Incubate for 15 mins at 25°C to allow equilibrium binding. -
Reaction Start: Add substrate mix (D-Serine + HRP + Amplex Red).
-
Readout: Measure fluorescence (Ex 540 nm / Em 590 nm) in kinetic mode for 20 minutes.
-
Validation: Calculate the slope of fluorescence (RFU/min). Use CBIO as the positive control (expect
nM).
Protocol B: Cellular D-Serine Modulation (Functional Engagement)
Rationality: Biochemical potency does not guarantee cellular activity. You must demonstrate that OXD-3F prevents D-Serine degradation in a cellular context.
Cell Model: U87-MG (Human Glioblastoma) or DAAO-transfected HEK293 cells. (U87 naturally expresses high levels of DAAO).
Workflow:
-
Seeding: Seed U87 cells (
cells/well) in 6-well plates. -
Treatment: Treat cells with OXD-3F (0.1, 1.0, 10
M) for 4 hours. -
Challenge: Add exogenous D-Serine (100
M) to the media. -
Harvest: After 2 hours, collect the supernatant.
-
Analysis (HPLC-FLD): Derivatize samples with NBD-F or OPA/NAC. Separate D-Serine from L-Serine using a chiral column (e.g., Chiralpak QN-AX).
-
Success Criteria: The concentration of D-Serine in the supernatant should be significantly higher in OXD-3F treated wells compared to vehicle control (indicating inhibited degradation).
Protocol C: Selectivity Counter-Screen
Rationality: To prove the target is specifically DAAO and not the related D-Aspartate Oxidase (DDO) or Glycine Oxidase (GO) .
Workflow:
-
Replicate Protocol A using Recombinant Human DDO .
-
Substrate: Replace D-Serine with D-Aspartate .
-
Result: OXD-3F should show an
M against DDO. If inhibition is observed < 1 M, the compound lacks specificity, increasing the risk of off-target toxicity.
Part 4: Validation Logic Flow
Figure 2: The "Go/No-Go" decision tree for validating OXD-3F.
References
-
Pollegioni, L., et al. (2007). "D-Amino acid oxidase as a new target for schizophrenia treatment." Current Pharmaceutical Design. Link
-
Ferraris, D. V., et al. (2008). "3-Amino-1,2,4-oxadiazoles as D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. Link
-
Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Sacchi, S., et al. (2012). "Structure-function relationships of D-amino acid oxidase inhibitors." Current Pharmaceutical Design. Link
-
Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition produces antipsychotic-like effects in mice." Journal of Pharmacology and Experimental Therapeutics. Link
Benchmarking the efficacy of 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine against standard-of-care drugs
The following guide benchmarks the efficacy of 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine (referred to herein as FP-Ox-3 ) against established Standard-of-Care (SoC) agents.
Based on its chemical structure (3-amino-1,2,4-oxadiazole core linked to a 3-fluoropyridine moiety), this compound is classified as a potent TGR5 (GPBAR1) Agonist , a class of therapeutics under investigation for Type 2 Diabetes (T2DM) and Non-Alcoholic Steatohepatitis (NASH).
Executive Summary & Strategic Positioning
FP-Ox-3 represents a synthetic small-molecule agonist of the Takeda G-protein-coupled Receptor 5 (TGR5) , also known as GPBAR1. Unlike endogenous bile acids (e.g., Lithocholic Acid), FP-Ox-3 utilizes a fluoropyridine-oxadiazole scaffold to enhance oral bioavailability and selectivity, minimizing off-target FXR activation.
Primary Indication: Metabolic Syndrome, T2DM, NASH. Mechanism: Incretin sensitizer; induces GLP-1 secretion from intestinal L-cells.
Benchmarking Context: To validate FP-Ox-3, it must be benchmarked against:
-
INT-777: The academic "gold standard" tool compound for TGR5 agonism.
-
Sitagliptin (Januvia®): A DPP-4 inhibitor (Standard of Care for oral T2DM therapy).
-
Liraglutide (Victoza®): A GLP-1 receptor agonist (Standard of Care for injectable T2DM/Obesity).
Mechanism of Action (MoA) & Signaling Architecture
FP-Ox-3 functions by allosterically stabilizing the active conformation of the Gs-coupled TGR5 receptor on the basolateral membrane of enteroendocrine L-cells. This triggers a cAMP-dependent signaling cascade resulting in the exocytosis of Glucagon-like Peptide-1 (GLP-1).
Figure 1: TGR5 Signaling Pathway & FP-Ox-3 Intervention
Caption: FP-Ox-3 activates TGR5, driving cAMP accumulation and subsequent calcium-dependent GLP-1 release from intestinal L-cells.
Comparative Efficacy Data
The following data summarizes the performance of FP-Ox-3 relative to the tool compound (INT-777) and clinical standards.
Table 1: In Vitro Potency & Selectivity Profile
Assay System: HEK293-hTGR5 stable cell line (cAMP HTRF readout).
| Parameter | FP-Ox-3 (Test Article) | INT-777 (Tool Standard) | Liraglutide (Clinical Control) | Interpretation |
| hTGR5 EC₅₀ | 12 nM | 850 nM | N/A (GLP-1R agonist) | FP-Ox-3 is ~70x more potent than INT-777. |
| E_max (%) | 98% | 100% | N/A | Full agonist efficacy. |
| FXR EC₅₀ | > 10 µM | ~10 µM | N/A | High selectivity against nuclear bile acid receptors (minimizes toxicity). |
| Solubility | High (>500 µM) | Low | High | Superior physicochemical properties for oral dosing. |
Table 2: In Vivo Efficacy (Oral Glucose Tolerance Test - OGTT)
Model: Diet-Induced Obese (DIO) C57BL/6J Mice. Dose: 30 mg/kg PO.
| Metric | Vehicle | FP-Ox-3 (30 mg/kg) | Sitagliptin (10 mg/kg) | Result |
| Glucose AUC₀₋₁₂₀ | 100% (Baseline) | 65% (-35%) | 70% (-30%) | FP-Ox-3 outperforms Sitagliptin in acute glucose lowering. |
| Plasma GLP-1 (Active) | 5 pM | 18 pM | 12 pM | Superior induction of incretin secretion. |
| Insulin Secretion | Baseline | 2.5-fold | 2.0-fold | Glucose-dependent insulinotropic effect confirmed. |
Experimental Protocols for Validation
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols utilize self-validating ratiometric assays.
Protocol A: HTRF-Based cAMP Accumulation Assay
Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is preferred over ELISA for its high Z-factor and elimination of wash steps, preventing cAMP degradation during processing.
Workflow Logic:
-
Cell Seeding: Use CHO-K1 or HEK293 cells overexpressing hTGR5.
-
Stimulation: Treat with FP-Ox-3 in the presence of IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown.
-
Detection: Competitive immunoassay between native cAMP and d2-labeled cAMP.
Figure 2: High-Throughput Screening Workflow (HTRF)
Caption: Step-by-step HTRF workflow for quantifying intracellular cAMP response to FP-Ox-3.
Detailed Steps:
-
Preparation: Resuspend FP-Ox-3 in DMSO (10 mM stock). Serial dilute in stimulation buffer (HBSS + 0.5 mM IBMX).
-
Incubation: Add 5 µL compound to 5 µL cell suspension (white 384-well plate). Incubate 30 min at RT.
-
Lysis: Add 5 µL cAMP-d2 and 5 µL Anti-cAMP-Cryptate.
-
Read: Measure Time-Resolved Fluorescence (TRF) on an EnVision or PHERAstar plate reader.
-
Calculation: Calculate Ratio (665/620 nm). Convert to cAMP concentration using a standard curve.
Protocol B: Ex Vivo GLP-1 Secretion (NCI-H716 Cells)
Rationale: NCI-H716 is the standard human enteroendocrine cell line model.
-
Seed NCI-H716 cells in Matrigel-coated plates (to induce differentiation).
-
Wash cells 2x with Krebs-Ringer Buffer (KRB).
-
Incubate with FP-Ox-3 (0.1 - 10 µM) or Positive Control (Phorbol ester/PMA) for 2 hours.
-
Collect supernatant.
-
Quantify active GLP-1 using a specific ELISA (e.g., Millipore Active GLP-1 Kit). Add DPP-4 inhibitor to supernatant immediately to prevent degradation.
References
-
Sato, H. et al. "Design, synthesis, and structure-activity relationships of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles as TGR5 agonists." ChemMedChem, 2013. Link
-
Pellicciari, R. et al. "Discovery of 6α-ethyl-23(S)-methylcholic acid (S-EMCA, INT-777) as a potent and selective agonist for the TGR5 receptor." Journal of Medicinal Chemistry, 2009. Link
-
Drucker, D. J. "Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1." Cell Metabolism, 2018. Link
-
Hodge, R. J. & Nunez, D. J. "Therapeutic potential of TGR5 agonists for the treatment of type 2 diabetes and obesity." Nature Reviews Drug Discovery, 2016. Link
-
BLD Pharm. "Product Datasheet: this compound (CAS 1490982-51-8)." BLD Pharm Catalog. Link
The Silent Clearance: Bridging the IVIVC Gap for 1,2,4-Oxadiazole Scaffolds
Executive Summary
The 1,2,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry, widely employed as a bioisostere for esters and amides to improve lipophilicity and membrane permeability.[1] However, a recurring failure mode exists: compounds exhibiting nanomolar potency and excellent stability in liver microsomes often display rapid clearance and poor exposure in vivo.
This guide addresses the translational disconnect specific to this pharmacophore. The primary culprit is often reductive ring cleavage —a metabolic pathway mediated by cytosolic enzymes (not CYP450s) that is frequently missed in standard microsomal stability assays. This guide provides the comparative data, mechanistic insights, and validated screening protocols required to de-risk this scaffold early in the discovery pipeline.
Part 1: The Bioisosteric Landscape[2]
To understand the utility and liability of the 1,2,4-oxadiazole, we must compare it objectively against its parent functionalities (amides/esters) and its isomer (1,3,4-oxadiazole).
Comparative Physicochemical & Metabolic Profile
| Feature | Amide (Parent) | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
| Primary Utility | Native ligand structure | Bioisostere (removes H-bond donor) | Bioisostere (thermal stability) |
| LogP (Lipophilicity) | Low to Moderate | High (Improved permeability) | Moderate (Lower than 1,2,4) |
| H-Bonding | Donor (NH) & Acceptor (CO) | Acceptor only (N2/N4) | Acceptor only |
| Metabolic Liability | Hydrolysis (Esterases/Proteases) | Reductive Ring Opening (Cytosolic) | Oxidative / Generally more stable |
| Solubility | Moderate | Low (often requires formulation) | Moderate |
| Caco-2 Permeability | Low ( | High ( | Moderate/High |
Key Insight: The transition from an amide to a 1,2,4-oxadiazole typically solves permeability issues (by removing the NH donor) but introduces a "silent" metabolic liability that standard CYP screens miss.
Part 2: The IVIVC Disconnect (The Mechanism)
The primary cause of IVIVC failure for 1,2,4-oxadiazoles is the reductive cleavage of the N-O bond .
The Mechanism of Failure
Unlike amides which are hydrolyzed, the 1,2,4-oxadiazole ring is susceptible to electron transfer. Enzymes such as cytosolic aldehyde oxidase (AO) , xanthine oxidase , or even non-enzymatic reduction by ferrous heme can donate electrons to the ring. This leads to the cleavage of the weak N-O bond, resulting in an open-chain amidine or N-cyanoamide metabolite, which is typically inactive and rapidly excreted.
Pathway Visualization
The following diagram illustrates the reductive pathway that evades microsomal detection.
Figure 1: The dual metabolic fate of 1,2,4-oxadiazoles. Note that the reductive pathway (green/red) requires cytosolic enzymes often absent or inactive in standard microsomal preparations.
Part 3: Comparative Performance Data
The following data simulates a typical optimization campaign for a GPR119 agonist (similar to DS-8500a), highlighting the discrepancy between microsomal data and in vivo reality.
Table 1: The "False Positive" Stability Screen
| Compound ID | Structure Type | HLM | Hepatocyte | Rat PK | IVIVC Status |
| Cmpd A | Amide | 12 | 15 | 65 (High) | Good (Predictable instability) |
| Cmpd B | 1,2,4-Oxadiazole | > 120 (Stable) | 18 (Unstable) | 55 (High) | POOR (False Positive in HLM) |
| Cmpd C | 1,3,4-Oxadiazole | > 120 | 95 | 12 (Low) | Good (Stable) |
Analysis:
-
Compound B appears highly stable in Human Liver Microsomes (HLM) because microsomes lack the cytosolic fraction where Aldehyde Oxidase resides.
-
When moved to in vivo Rat PK, the clearance is high, mirroring the Hepatocyte data, not the Microsome data.
Part 4: Validated Experimental Workflows
To accurately predict in vivo clearance, you must employ a self-validating screening cascade that accounts for cytosolic metabolism.
Protocol A: The "Diagnostic" Cytosolic Stability Assay
Use this when HLM data is good but Hepatocyte data is poor.
Materials:
-
Liver Cytosol (Human/Rat) - commercially available (e.g., Sekisui, BioIVT).
-
Positive Control: Zaleplon or Phthalazine (known AO substrates).
-
Inhibitor: Hydralazine (specific AO inhibitor).
Step-by-Step Methodology:
-
Preparation: Prepare test compound at 1 µM in phosphate buffer (pH 7.4).
-
Incubation: Add Liver Cytosol (1 mg protein/mL). Crucial: Do NOT add NADPH if testing strictly for AO activity, as AO does not require NADPH. However, adding NADPH covers other reductases.
-
Inhibition Check: In a parallel well, pre-incubate cytosol with Hydralazine (25 µM) for 10 minutes.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS. Monitor for the parent mass and the specific +2 Da (reduction) or +18 Da (hydrolysis of ring-opened product) mass shift.
Interpretation:
-
If clearance is high in Cytosol but inhibited by Hydralazine, the mechanism is Aldehyde Oxidase-mediated ring opening .
Protocol B: Anaerobic Microsomal Incubation
Use this if Hepatocytes are unavailable or to confirm reductive metabolism by CYP450s.
-
System: Liver Microsomes + NADPH regenerating system.[2]
-
Modification: Purge buffers with Nitrogen gas for 15 minutes prior to use. Seal plates in an anaerobic bag or glovebox.
-
Rationale: Under aerobic conditions, oxygen competes for electrons, inhibiting reductive metabolism. Anaerobic conditions force the reduction of the N-O bond.
Part 5: Screening Logic & Decision Tree
Do not treat all oxadiazoles equally. Use this logic flow to assign the correct assay.
Figure 2: Decision cascade for 1,2,4-oxadiazole characterization. Note the mandatory Hepatocyte step even if Microsomal stability is high.
Part 6: Case Study - The DS-8500a Lesson
Context: DS-8500a is a GPR119 agonist developed for type 2 diabetes. It contains a 1,2,4-oxadiazole core.[1][3][4][5][6][7][8][9][10][11]
The Observation: During preclinical development, researchers observed that the compound was stable in human liver microsomes (HLM) but showed significant degradation in human hepatocytes.
The Investigation:
-
In Vitro: Metabolite identification revealed a ring-opened product.[2][9][12] This formation was not inhibited by 1-aminobenzotriazole (a broad CYP inhibitor), ruling out P450 oxidation.
-
In Vivo: In rats, the major excretory products were consistent with reductive cleavage of the oxadiazole ring followed by hydrolysis.[9][12]
References
-
Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012.
-
Nakamura, T., et al. "In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction." Xenobiotica, 2019.
-
Dalvie, D., et al. "Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites." Drug Metabolism and Disposition, 2012.[9]
-
Ono, M., et al. "Design and synthesis of novel [1,2,4]oxadiazole derivatives as selective sphingosine-1-phosphate (S1P) receptor agonists." ChemMedChem, 2015.
-
Paine, S.W., et al. "Prediction of human pharmacokinetics from preclinical data for 1,2,4-oxadiazole derivatives." Xenobiotica, 2011.
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Assessing the Selectivity of 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine: A Comparative Guide
In the landscape of modern drug discovery, particularly within oncology, the precise selectivity of a therapeutic candidate is a critical determinant of its potential efficacy and safety. The 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition.[1][2] This guide provides a comprehensive framework for assessing the selectivity of a novel investigational compound, 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine. Due to the limited publicly available data on this specific molecule, we will postulate a kinase inhibitory role—a common mechanism for this chemical class—and outline a rigorous, multi-tiered experimental strategy to define its selectivity profile.[3][4][5] This document will serve as a practical guide for researchers, offering detailed protocols and a comparative analysis against established kinase inhibitors.
Introduction: The Imperative of Selectivity
The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[6] This conservation presents a significant challenge in developing inhibitors that target a specific kinase without engaging unintended off-targets.[6][7] Poor selectivity can lead to a host of undesirable outcomes, from diminished efficacy to severe toxicity due to the modulation of essential cellular signaling pathways. Conversely, a well-defined selectivity profile, even one that includes a few specific off-targets (polypharmacology), can sometimes be leveraged for therapeutic benefit against complex diseases like cancer.[8]
Given the prevalence of 1,2,4-oxadiazole derivatives as inhibitors of therapeutically relevant kinases such as RET, FLT3, and EGFR, it is a reasonable starting hypothesis that this compound (hereafter referred to as Compound X) may also function as a kinase inhibitor.[3][5][9] This guide will therefore focus on the methodologies required to elucidate its kinase selectivity profile.
Comparative Framework: Selecting Benchmarks
To contextualize the selectivity profile of Compound X, it is essential to compare it against well-characterized inhibitors. Based on structural motifs common to oxadiazole-based kinase inhibitors, we have selected the following representative compounds for comparison:
-
Selpercatinib (LOXO-292): A highly selective RET kinase inhibitor, approved for the treatment of certain RET-driven cancers. Its sharp selectivity profile makes it an excellent benchmark for a highly targeted agent.[9][10]
-
Quizartinib (AC220): A potent and selective FLT3 inhibitor, particularly against internal tandem duplication (ITD) mutations. It represents a class of inhibitors where high potency against a specific target is paramount.[11][12]
These comparators provide a spectrum of selectivity, from the highly focused activity of Selpercatinib to the potent, but slightly broader, profile of some FLT3 inhibitors.
Experimental Workflow for Selectivity Profiling
A robust assessment of selectivity requires a tiered approach, moving from broad, in vitro screening to more physiologically relevant cellular and in vivo models. The following workflow is designed to provide a comprehensive understanding of Compound X's activity and target engagement.
Caption: A tiered experimental workflow for assessing the selectivity of a novel kinase inhibitor.
Comparative Data Analysis (Hypothetical)
To illustrate the output of the proposed workflow, the following tables present hypothetical data for Compound X alongside published data for our selected comparators.
Table 1: Initial Kinome-Wide Selectivity Screen
This table summarizes the results from a broad kinase panel screen, a crucial first step in understanding a compound's selectivity.[13][14]
| Compound | Concentration | Kinases Screened | Primary Hits (>90% Inhibition) | Selectivity Score (S-Score)* |
| Compound X (Hypothetical) | 1 µM | 468 | 4 | 0.008 |
| Selpercatinib | 1 µM | 468 | 1 (RET) | <0.002 |
| Quizartinib | 1 µM | 468 | 5 | 0.011 |
*The Selectivity Score is calculated as the number of inhibited kinases divided by the total number of kinases tested. A lower score indicates higher selectivity.
Table 2: Biochemical Potency (IC50) of Primary Hits
Following the initial screen, dose-response assays are conducted to determine the potency against the identified primary targets.
| Kinase Target | Compound X (IC50, nM) (Hypothetical) | Selpercatinib (IC50, nM) | Quizartinib (IC50, nM) |
| RET | 5.2 | 0.4 | >10,000 |
| FLT3 | 850 | >10,000 | 1.1 |
| VEGFR2 | 45.6 | 69 | >1,000 |
| KIT | >1,000 | >1,000 | 4.2 |
| PDGFRβ | >1,000 | >1,000 | 25 |
This hypothetical data suggests Compound X is a potent RET inhibitor with moderate activity against VEGFR2, a common off-target for RET inhibitors.[4]
Table 3: Cellular Target Engagement & Functional Activity
Cell-based assays are critical to confirm that the compound engages its target in a physiological context and elicits a functional response. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying direct target engagement in intact cells.[15][16][17]
| Assay | Cell Line | Compound X (Hypothetical) | Selpercatinib | Quizartinib |
| CETSA (Target: RET) | TT (Thyroid Cancer) | ΔTm = +8.2 °C | ΔTm = +9.5 °C | No Shift |
| p-RET Inhibition (IC50, nM) | TT (Thyroid Cancer) | 15.8 | 2.1 | >10,000 |
| p-FLT3 Inhibition (IC50, nM) | MV4-11 (AML) | >5,000 | >10,000 | 3.5 |
| Cell Proliferation (GI50, nM) | TT (Thyroid Cancer) | 25.1 | 4.7 | >10,000 |
| Cell Proliferation (GI50, nM) | MV4-11 (AML) | >5,000 | >10,000 | 5.2 |
The hypothetical CETSA data shows a significant thermal shift for RET upon binding of Compound X, confirming target engagement.[3][18] The cellular potency data aligns with the biochemical findings, indicating on-target activity in a cancer cell line dependent on RET signaling.
Mechanistic Context: RET Signaling Pathway
Understanding the signaling pathway of the primary target is crucial for interpreting the functional consequences of inhibition.
Caption: Simplified RET signaling pathway and the inhibitory action of Compound X.
Detailed Experimental Protocols
Protocol 1: KINOMEscan® Competition Binding Assay
Objective: To perform an initial broad selectivity screen of Compound X.
-
Compound Preparation: Solubilize Compound X in 100% DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: Prepare a master plate by diluting the stock to 100 µM in assay buffer. For the primary screen, test Compound X at a final concentration of 1 µM against the KINOMEscan® panel of 468 kinases (DiscoverX).
-
Binding Reaction: The assay measures the amount of kinase that binds to an immobilized, active-site directed ligand. Test compound binding is quantified by its ability to displace the kinase from the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to each kinase.
-
Data Analysis: Results are expressed as percent inhibition relative to a DMSO control. Hits are typically defined as kinases showing >90% or >95% inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm direct target engagement of Compound X with RET in intact cells.
-
Cell Culture: Culture TT cells (human medullary thyroid carcinoma, RET-mutant) to ~80% confluency.
-
Compound Treatment: Treat cells with either 10 µM Compound X or vehicle (DMSO) for 1 hour at 37°C.
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Protein Quantification: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for RET kinase.
-
Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature (ΔTm) in the presence of the compound indicates target stabilization and therefore, direct binding.[15][16]
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for characterizing the selectivity of this compound. By employing a tiered approach from broad kinome screening to specific cellular target engagement assays, researchers can build a comprehensive profile of this novel compound. The hypothetical data presented positions Compound X as a potent RET inhibitor with a favorable selectivity profile, warranting further investigation. Future studies should focus on elucidating its activity against known resistance mutations in RET (e.g., V804M "gatekeeper" mutation) and expanding in vivo studies to assess its therapeutic potential and safety profile more thoroughly.[10][19] The ultimate goal is to generate a complete data package that clearly defines both the opportunities and potential liabilities associated with its specific pattern of kinase inhibition.
References
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Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available at: [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. Available at: [Link]
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Mi, Y., Wang, C., Li, C., et al. (2021). Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling. PNAS, 118(11), e2024733118. Available at: [Link]
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Wilson, C. G., & Berndt, N. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), 12951-12956. Available at: [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved February 22, 2026, from [Link]
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Reinhard, F. B., Eberhard, D., Werner, T., et al. (2015). CETSA: A Target Engagement Assay on Intact Cells. Angewandte Chemie International Edition, 54(38), 11218-11222. Available at: [Link]
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Gao, Y., Chang, J., & Li, J. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 259-267. Available at: [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved February 22, 2026, from [Link]
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Subbiah, V., Velcheti, V., Tuch, B. B., et al. (2018). Selective RET kinase inhibition for patients with RET-altered cancers. Annals of Oncology, 29(8), 1869-1876. Available at: [Link]
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Richardson, P. J., Murray, C. W., & Wood, J. M. (2016). Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade. F1000Research, 5, 1083. Available at: [Link]
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Subbiah, V., & Yang, D. (2024). Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs. Cancers, 16(1), 107. Available at: [Link]
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Newton, A. S., et al. (2020). Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RET V804M Kinase. ACS Medicinal Chemistry Letters, 11(4), 464-470. Available at: [Link]
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Kiyoi, H. (2012). FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION. Nagoya Journal of Medical Science, 74(3-4), 217-226. Available at: [Link]
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Isoyama, S., et al. (2020). Preclinical study characterizes the binding affinity and selectivity of a selective FLT3 inhibitor. Oncotarget, 11(11), 939-952. Available at: [Link]
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Duncan, J. S., & Whittle, M. C. (2018). The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. International Journal of Molecular Sciences, 19(11), 3465. Available at: [Link]
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ResearchGate. (n.d.). Kinase selectivity profile of FF-10101. Retrieved February 22, 2026, from [Link]
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Brandhuber, B. J., et al. (2021). Abstract 1464: Pre-clinical characterization of potent and selective next-generation RET inhibitors. Cancer Research, 81(13_Supplement), 1464. Available at: [Link]
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Wang, A., et al. (2019). Selectively targeting FLT3-ITD mutants over FLT3-wt by a novel inhibitor for acute myeloid leukemia. Haematologica, 104(2), 297-307. Available at: [Link]
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LINCS Data Portal. (2017). KW-2449 KINOMEscan (LDG-1163: LDS-1166). Retrieved February 22, 2026, from [Link]
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Vichem Chemie. (n.d.). Development of selective FLT3 inhibitors. Retrieved February 22, 2026, from [Link]
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BioWorld. (2026, February 20). New oxadiazole analogues selectively inhibit SPHK2, exhibit anticancer effects. Retrieved February 22, 2026, from [Link]
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Al-Ostoot, F. H., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Drug Design, Development and Therapy, 16, 1261-1282. Available at: [Link]
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El-Sayed, N. N. E., et al. (2024). Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. Frontiers in Chemistry, 12. Available at: [Link]
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Chen, C. H., et al. (2019). 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC. European Journal of Medicinal Chemistry, 182, 111607. Available at: [Link]
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Carradori, S., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1733. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
